molecular formula C17H16N2O6 B15579898 Griseolutein B CAS No. 11029-63-3

Griseolutein B

Katalognummer: B15579898
CAS-Nummer: 11029-63-3
Molekulargewicht: 344.32 g/mol
InChI-Schlüssel: ZJHVCMQHJHPGMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Griseolutein B is a useful research compound. Its molecular formula is C17H16N2O6 and its molecular weight is 344.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHVCMQHJHPGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911569
Record name 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2072-68-6, 11029-63-3
Record name Griseolutein B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Phenazine Antibiotic Griseolutein B: A Technical Overview of its Origin, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein B is a phenazine-class antibiotic produced by the soil-dwelling bacterium Streptomyces griseoluteus. As a member of the phenazine (B1670421) family, it is part of a large group of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its origin, biosynthetic pathway, and reported biological activities. This document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Phenazine natural products are a well-established class of secondary metabolites with a characteristic dibenzo[b,f]pyrazine core structure. These compounds are produced by a variety of microorganisms, most notably bacteria belonging to the genera Pseudomonas and Streptomyces. This compound, first isolated from Streptomyces griseoluteus, has attracted interest due to its antimicrobial and potential anticancer activities. Understanding its origin and biosynthesis is crucial for potential bioengineering efforts to improve its production and for the synthesis of novel analogs with enhanced therapeutic properties.

Origin and Producing Organism

This compound is a secondary metabolite produced by the Gram-positive, filamentous bacterium, Streptomyces griseoluteus.[1] Strains of this species have been isolated from various soil environments. The production of this compound, like many other secondary metabolites, is likely influenced by culture conditions, including media composition, aeration, and fermentation time.

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the recently characterized biosynthesis of its close precursor, griseoluteic acid, in Streptomyces griseoluteus P510. The core phenazine structure is synthesized from chorismic acid, a key intermediate in the shikimic acid pathway.

The proposed biosynthetic pathway for griseoluteic acid, which likely shares the initial steps with this compound biosynthesis, is initiated from chorismic acid. Through a series of enzymatic reactions involving the phenazine biosynthetic (phz) gene cluster, two molecules of a chorismic acid-derived intermediate are condensed to form the basic phenazine scaffold, phenazine-1,6-dicarboxylic acid (PDC). Subsequent modifications of the PDC core lead to the formation of griseoluteic acid. It is hypothesized that this compound is then derived from griseoluteic acid through further enzymatic modifications.

A recent study has identified a conserved phenazine biosynthetic gene cluster in S. griseoluteus P510 and confirmed the role of four essential modification enzymes—SgpH, SgpI, SgpK, and SgpL—in the conversion of phenazine-1,6-dicarboxylic acid to griseoluteic acid.

Below is a DOT script representation of the proposed biosynthetic pathway leading to griseoluteic acid, a likely precursor to this compound.

This compound Biosynthesis Pathway Proposed Biosynthetic Pathway of Griseoluteic Acid, a Precursor to this compound Chorismic_Acid Chorismic Acid Phenazine_Core_Biosynthesis Phenazine Core Biosynthesis (phz gene products) Chorismic_Acid->Phenazine_Core_Biosynthesis PDC Phenazine-1,6-dicarboxylic acid (PDC) Phenazine_Core_Biosynthesis->PDC Modification_Enzymes Modification Enzymes (SgpH, SgpI, SgpK, SgpL) PDC->Modification_Enzymes Griseoluteic_Acid Griseoluteic Acid Modification_Enzymes->Griseoluteic_Acid Further_Modifications Further Enzymatic Modifications Griseoluteic_Acid->Further_Modifications Griseolutein_B This compound Further_Modifications->Griseolutein_B

Proposed biosynthetic pathway of Griseoluteic Acid.

Physicochemical Properties and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound are crucial for its unambiguous identification and characterization. The following tables summarize the available data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O₆
Molecular Weight344.32 g/mol
AppearanceData not available in public domain
Melting PointData not available in public domain
SolubilityData not available in public domain

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Specific chemical shift data not available in public domain.
¹³C NMR Specific chemical shift data not available in public domain.
Mass Spectrometry (MS) Specific fragmentation data not available in public domain.

Note: The lack of publicly available, detailed spectroscopic data for this compound highlights a gap in the current literature. Researchers are encouraged to publish this information to facilitate future studies.

Biological Activity

This compound has been reported to exhibit a range of biological activities, primarily as an antimicrobial and cytotoxic agent.

Antimicrobial Activity

Table 3: Antimicrobial Activity of this compound

OrganismMIC (µg/mL)
Staphylococcus aureusData not available in public domain
Bacillus subtilisData not available in public domain
Escherichia coliData not available in public domain
Pseudomonas aeruginosaData not available in public domain
Candida albicansData not available in public domain
Antitumor Activity

This compound has also been noted for its potential anticancer properties, with reports of activity against Ehrlich ascites cancer.[1] However, detailed studies reporting IC₅₀ values against a panel of human cancer cell lines are lacking in the current literature.

Table 4: Antitumor Activity of this compound

Cell LineIC₅₀ (µM)
HeLa (Cervical Cancer)Data not available in public domain
MCF-7 (Breast Cancer)Data not available in public domain
A549 (Lung Cancer)Data not available in public domain
HCT116 (Colon Cancer)Data not available in public domain

Experimental Protocols

A detailed, standardized protocol for the isolation and purification of this compound from Streptomyces griseoluteus cultures is not explicitly available. However, a general workflow can be adapted from established methods for isolating phenazine compounds from Streptomyces fermentations.

General Workflow for Isolation and Purification

The following diagram outlines a typical experimental workflow for the isolation of this compound.

Isolation_Workflow General Experimental Workflow for this compound Isolation Fermentation Fermentation of Streptomyces griseoluteus Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis

General workflow for this compound isolation.
Detailed Methodological Steps (Generalized)

  • Fermentation: Streptomyces griseoluteus is cultured in a suitable liquid medium (e.g., ISP2 broth) under optimal conditions for secondary metabolite production (typically 7-14 days at 28-30°C with shaking).

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. Both the mycelial cake and the supernatant are extracted with an organic solvent such as ethyl acetate (B1210297). The organic phases are then combined and evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

  • Purification: Fractions showing activity in a preliminary bioassay are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

  • Structure Elucidation: The purified compound is identified as this compound through spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data if available.

Conclusion and Future Perspectives

This compound remains a promising phenazine antibiotic with reported antimicrobial and antitumor activities. While its origin from Streptomyces griseoluteus is well-established, there are significant gaps in the publicly available data, particularly concerning its detailed biosynthetic pathway, quantitative biological activity, and comprehensive spectroscopic characterization. The recent elucidation of the griseoluteic acid biosynthetic pathway provides a strong foundation for future studies aimed at fully characterizing the genetic and enzymatic steps leading to this compound.

Future research should focus on:

  • Complete Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for the conversion of griseoluteic acid to this compound.

  • Quantitative Bioactivity Studies: Determining the MIC values of this compound against a broad panel of pathogenic bacteria and fungi, and IC₅₀ values against a variety of cancer cell lines.

  • Comprehensive Spectroscopic Analysis: Publishing detailed ¹H and ¹³C NMR and high-resolution mass spectrometry data to create a complete and publicly accessible reference for the compound.

  • Mode of Action Studies: Investigating the molecular mechanisms by which this compound exerts its antimicrobial and antitumor effects.

Addressing these knowledge gaps will be crucial for unlocking the full therapeutic potential of this compound and for the development of novel phenazine-based drugs.

References

Griseolutein B: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein B is a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are also presented. Furthermore, this guide explores the mechanistic insights into its antimicrobial and potential anticancer activities, including a discussion on the general mechanism of action for phenazine antibiotics, which is believed to involve the generation of reactive oxygen species.

Chemical Structure and Properties

This compound is a yellow crystalline substance with the IUPAC name 6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid. Its chemical structure is characterized by a phenazine core, a distinguishing feature of this class of antibiotics.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid
Molecular Formula C₁₇H₁₆N₂O₆[1]
Molecular Weight 344.32 g/mol
CAS Number 2072-68-6[2]
Appearance Yellow Crystals
Melting Point 220 °C (decomposes)
Solubility Soluble in Ethyl Acetate (B1210297), Alcohol; Insoluble in Ether, Benzene, Water
Canonical SMILES COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O[1]
InChI Key ZJHVCMQHJHPGMZ-UHFFFAOYSA-N[1][2]

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺ 345.10811
[M+Na]⁺ 367.09005
[M-H]⁻ 343.09355
[M+NH₄]⁺ 362.13465
[M+K]⁺ 383.06399
[M+H-H₂O]⁺ 327.09809

Data from PubChemLite.[1]

Biological Activities

This compound exhibits a range of biological activities, primarily as an antimicrobial agent. It has also been noted for its potential anticancer properties.

Antimicrobial Activity

This compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The general mechanism of action for phenazine antibiotics is attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[3][4][5] These ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Antimicrobial_Mechanism Griseolutein_B This compound Bacterial_Cell Bacterial Cell Griseolutein_B->Bacterial_Cell Redox_Cycling Redox Cycling Bacterial_Cell->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

General antimicrobial mechanism of phenazine antibiotics.
Anticancer Activity

Some reports suggest that this compound also inhibits the growth of Ehrlich ascites cancer cells. The precise mechanism of its anticancer activity has not been elucidated. However, many natural compounds exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Potential, yet unconfirmed, pathways that could be affected by this compound, based on the actions of other natural products, are depicted below. Further research is required to validate these potential mechanisms for this compound.

Anticancer_Pathway cluster_cell Cancer Cell Griseolutein_B This compound PI3K_Akt PI3K/Akt Pathway Griseolutein_B->PI3K_Akt Inhibits (?) MAPK MAPK Pathway Griseolutein_B->MAPK Modulates (?) NF_kB NF-kB Pathway Griseolutein_B->NF_kB Inhibits (?) Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Promotes MAPK->Proliferation Promotes MAPK->Apoptosis Regulates MAPK->Angiogenesis Promotes NF_kB->Proliferation Promotes NF_kB->Apoptosis Inhibits NF_kB->Angiogenesis Promotes

Hypothetical signaling pathways potentially affected by this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively documented in readily accessible literature. However, general methods for the isolation of secondary metabolites from Streptomyces species can be adapted.

General Workflow for Isolation and Characterization

The following diagram outlines a general workflow that can be applied for the isolation and characterization of this compound from a Streptomyces griseoluteus culture.

Experimental_Workflow Start Streptomyces griseoluteus Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatography (Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation Bioassays Biological Activity Assays (Antimicrobial, Anticancer) Pure_Compound->Bioassays Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Structural_Elucidation->Spectroscopy

General workflow for the isolation and characterization of this compound.
Detailed Methodologies (Adapted from similar compound isolations)

1. Fermentation:

  • Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a spore suspension or vegetative mycelium of Streptomyces griseoluteus.

  • Incubate the culture under optimal conditions of temperature (e.g., 28-30 °C) and agitation for a period determined to maximize the production of this compound.

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture broth with an appropriate organic solvent such as ethyl acetate.

  • Extract the mycelial cake with a polar solvent like acetone (B3395972) or methanol, followed by partitioning with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.

  • Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.

  • Pool the fractions containing this compound and further purify using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

4. Characterization:

  • UV-Vis Spectroscopy: Dissolve the purified compound in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the absorption maxima (λmax).

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the pure compound to identify characteristic functional groups.

  • Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra, as well as 2D NMR (e.g., COSY, HSQC, HMBC) experiments, in a suitable deuterated solvent to elucidate the complete chemical structure.

Conclusion and Future Directions

This compound is a phenazine antibiotic with established antimicrobial activity and potential as an anticancer agent. While its basic chemical structure is known, a comprehensive understanding of its biological properties is hampered by the lack of detailed publicly available spectroscopic data and mechanistic studies. Future research should focus on obtaining and publishing the complete spectral characterization of this compound. Furthermore, in-depth investigations into its mechanism of action against both microbial and cancer cells are crucial. Elucidating the specific signaling pathways modulated by this compound will be pivotal for its potential development as a therapeutic agent. The synthesis of this compound and its analogs could also open avenues for structure-activity relationship studies, potentially leading to the development of more potent and selective drug candidates.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of Griseolutein B and related phenazine (B1670421) natural products. Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, notably Streptomyces and Pseudomonas species, and exhibit a wide range of biological activities, including antimicrobial and antitumor properties. This document details the enzymatic steps from the central metabolite chorismic acid to the core phenazine scaffolds, and further elaborates on the specific modifications leading to the formation of this compound. Key biosynthetic gene clusters, precursor molecules, and regulatory mechanisms are discussed. Furthermore, this guide includes quantitative data on phenazine production, detailed experimental protocols for the study of these pathways, and visual representations of the biosynthetic and experimental workflows to facilitate a deeper understanding for researchers in the field of natural product biosynthesis and drug development.

Introduction

Phenazine natural products are a significant class of secondary metabolites characterized by a dibenzo[b,e]pyrazine core structure. Their broad spectrum of biological activities has made them attractive targets for drug discovery and development. This compound, a phenazine derivative produced by Streptomyces griseoluteus, has garnered interest due to its potential therapeutic applications. Understanding the intricate biosynthetic pathway of this compound is crucial for its targeted genetic engineering to improve yields and generate novel analogs with enhanced activities. This guide provides an in-depth exploration of the biosynthesis of this compound, starting from the common phenazine precursors and detailing the specific enzymatic modifications.

The Core Phenazine Biosynthetic Pathway

The biosynthesis of all phenazines originates from the shikimic acid pathway, with chorismic acid serving as the primary precursor.[1][2] The initial steps involve the conversion of two molecules of chorismic acid into the core phenazine scaffolds, primarily phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) .[3][4] This core pathway is catalyzed by a conserved set of enzymes encoded by the phz gene cluster (typically phzA-G).

The key steps in the formation of the phenazine core are as follows:

  • Formation of 2-amino-2-deoxyisochorismate (ADIC): The enzyme PhzE, an anthranilate synthase homolog, catalyzes the conversion of chorismic acid to ADIC.[4]

  • Conversion to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): PhzD catalyzes the elimination of pyruvate (B1213749) from ADIC to form DHHA.

  • Dimerization and Cyclization: Two molecules of a DHHA-derived intermediate are condensed to form the tricyclic phenazine scaffold. This crucial step is facilitated by the enzyme PhzF.[5]

  • Oxidation and Decarboxylation: A series of spontaneous and enzyme-catalyzed reactions, including the action of the FMN-dependent oxidase PhzG, lead to the formation of the stable aromatic phenazine core of PCA or PDC.[3][4]

Biosynthesis of Griseoluteic Acid

Griseoluteic acid is a key intermediate in the biosynthesis of this compound and is itself a modified phenazine. Recent studies on Streptomyces griseoluteus P510 have elucidated the biosynthetic pathway from the common precursor PDC to griseoluteic acid.[6] A specific gene cluster in this organism contains genes encoding the necessary modifying enzymes.

The conversion of PDC to griseoluteic acid is catalyzed by four essential enzymes: SgpH, SgpI, SgpK, and SgpL .[6] While the precise sequence and individual reactions catalyzed by each of these enzymes are still under detailed investigation, their collective action results in the hydroxylation and methoxylation of the phenazine core to produce griseoluteic acid.

The Final Step: Biosynthesis of this compound from Griseoluteic Acid

Griseoluteic acid is the direct precursor to this compound.[5] The structural difference between griseoluteic acid and this compound is the presence of a dihydroxyethoxymethyl group attached to the phenazine core of this compound.

The conversion of griseoluteic acid to this compound likely involves the enzymatic transfer of a dihydroxyethoxy group from a suitable donor molecule. This reaction is proposed to be catalyzed by a glycosyltransferase or a similar transferase enzyme. The gene encoding this enzyme is expected to be located within or in close proximity to the griseolutein biosynthetic gene cluster in Streptomyces griseoluteus.

The proposed final step in this compound biosynthesis is the enzymatic attachment of a dihydroxyethoxy moiety to the carboxylic acid group of griseoluteic acid.

Quantitative Data

Quantitative analysis of phenazine production is essential for optimizing fermentation conditions and for metabolic engineering efforts. The following tables summarize available quantitative data for Griseolutein-related compounds and other relevant phenazines.

CompoundProducing OrganismCulture ConditionTiter (mg/L)Reference
Griseolutein CS. seoulensis & T. pulmonis (co-culture)Day 51.5[5]
Griseolutein DS. seoulensis & T. pulmonis (co-culture)Day 511[5]
2-OH-PCAPseudomonas chlororaphisFermentation90 (in precipitate)[7]
2-OH-PCAPseudomonas chlororaphisFermentation37 (in supernatant)[7]

Table 1: Production titers of Griseolutein-related compounds and a key phenazine intermediate.

EnzymeSubstrateApparent KmApparent VmaxReference
PhzOPCAData not availableData not available[7]

Table 2: Enzyme kinetic data for phenazine modifying enzymes. Note: Kinetic data for the enzymes in the this compound pathway are not yet available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and phenazine biosynthesis.

Extraction and Quantification of Phenazines

Objective: To extract and quantify phenazine compounds from bacterial cultures.

Protocol adapted from established methods for phenazine analysis:

  • Culture Growth: Inoculate a suitable liquid medium (e.g., ISP2 for Streptomyces or King's A for Pseudomonas) with the phenazine-producing strain and incubate under optimal conditions (e.g., 28-30°C with shaking for 3-7 days).

  • Extraction:

    • Acidify the culture supernatant to pH 2.0 with concentrated HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Quantification by HPLC-MS:

    • Resuspend the dried extract in a known volume of methanol.

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV-Vis detector at a wavelength specific to the phenazine of interest (e.g., 254 nm and 365 nm) and MS detector.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

      • Analysis: Scan for the specific m/z of the target phenazine and its fragments for confirmation.

    • Quantification: Generate a standard curve using a purified standard of the phenazine compound to determine the concentration in the sample.

Gene Knockout in Streptomyces using CRISPR-Cas9

Objective: To create a targeted gene deletion in Streptomyces to study its function in the this compound biosynthetic pathway.

Protocol based on established CRISPR-Cas9 methods for Streptomyces: [8][9]

  • Design of sgRNA: Design a specific single guide RNA (sgRNA) targeting the gene of interest. Ensure the target sequence is unique within the genome to avoid off-target effects.

  • Construction of the CRISPR-Cas9 Plasmid:

    • Clone the designed sgRNA sequence into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

    • Clone the homology arms (typically 1-2 kb upstream and downstream of the target gene) into the same vector to serve as a repair template for homologous recombination.

  • Transformation into E. coli: Transform the constructed plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for conjugation.

  • Intergeneric Conjugation:

    • Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., SFM agar) for conjugation.

    • Incubate for 16-20 hours.

  • Selection of Exconjugants: Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the plasmid).

  • Verification of Gene Knockout:

    • Isolate genomic DNA from the potential mutant colonies.

    • Confirm the gene deletion by PCR using primers flanking the target gene and by Sanger sequencing.

Heterologous Expression of Biosynthetic Genes

Objective: To express a subset of genes from the this compound biosynthetic pathway in a heterologous host to confirm their function.

Protocol for heterologous expression in a suitable host like Streptomyces coelicolor or E. coli: [2][10]

  • Gene Amplification and Cloning:

    • Amplify the gene(s) of interest from the genomic DNA of Streptomyces griseoluteus.

    • Clone the amplified gene(s) into an appropriate expression vector under the control of a strong, inducible promoter (e.g., tipA promoter for Streptomyces or T7 promoter for E. coli).

  • Transformation into the Heterologous Host:

    • Introduce the expression vector into the chosen heterologous host using standard transformation protocols (e.g., protoplast transformation for Streptomyces or heat shock for E. coli).

  • Induction of Gene Expression:

    • Grow the recombinant strain to a suitable cell density.

    • Induce gene expression by adding the appropriate inducer (e.g., thiostrepton (B1681307) for the tipA promoter or IPTG for the T7 promoter).

  • Analysis of Metabolites:

    • After a suitable induction period, extract the metabolites from the culture as described in Protocol 6.1.

    • Analyze the extracts by HPLC-MS to detect the production of the expected intermediate or final product.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Griseolutein_B_Biosynthesis cluster_core Core Phenazine Pathway cluster_griseoluteic Griseoluteic Acid Formation cluster_griseoluteinB This compound Formation Chorismic_Acid Chorismic Acid ADIC ADIC Chorismic_Acid->ADIC PhzE DHHA DHHA ADIC->DHHA PhzD PDC Phenazine-1,6-dicarboxylic Acid (PDC) DHHA->PDC PhzF, PhzG, etc. Griseoluteic_Acid Griseoluteic Acid PDC->Griseoluteic_Acid SgpH, SgpI, SgpK, SgpL Griseolutein_B This compound Griseoluteic_Acid->Griseolutein_B Proposed Glycosyltransferase

Caption: Biosynthesis pathway of this compound from chorismic acid.

Experimental_Workflow cluster_extraction Extraction & Quantification cluster_genetics Genetic Manipulation cluster_heterologous Heterologous Expression Culture Bacterial Culture Extraction Solvent Extraction Culture->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Design Design sgRNA & Repair Template Plasmid Construct CRISPR Plasmid Design->Plasmid Conjugation Intergeneric Conjugation Plasmid->Conjugation Verification Verify Gene Knockout Conjugation->Verification Cloning Clone Gene(s) into Vector Transformation Transform Host Cloning->Transformation Induction Induce Expression Transformation->Induction Metabolite_Analysis Metabolite Analysis Induction->Metabolite_Analysis

Caption: General experimental workflows for studying phenazine biosynthesis.

Regulatory_Network QS Quorum Sensing (e.g., PhzR/PhzI) Phenazine_Genes Phenazine Biosynthetic Genes (phz operon) QS->Phenazine_Genes TCS Two-Component Systems (e.g., GacS/GacA) TCS->QS Environmental_Cues Environmental Cues (e.g., nutrients, stress) Environmental_Cues->TCS

Caption: Simplified regulatory network of phenazine biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that begins with the conserved core phenazine pathway and proceeds through the key intermediate, griseoluteic acid. While the enzymes responsible for the formation of griseoluteic acid from PDC have been identified, the final enzymatic step to this compound is yet to be experimentally confirmed but is proposed to be catalyzed by a glycosyltransferase-like enzyme. This technical guide provides a solid foundation for researchers aiming to further elucidate this pathway, with detailed protocols for genetic manipulation, heterologous expression, and metabolite analysis. Future work should focus on the characterization of the final enzyme in the this compound pathway and the acquisition of kinetic data for all the enzymes involved. Such knowledge will be invaluable for the rational design of metabolic engineering strategies to enhance the production of this promising natural product and to generate novel, bioactive derivatives.

References

Griseolutein B: A Dihydrophenazine Derivative with Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Griseolutein B is a naturally occurring dihydrophenazine antibiotic produced by certain species of Streptomyces. As a member of the phenazine (B1670421) class of compounds, it is characterized by a core heterocyclic structure that is a derivative of phenazine. The dihydrophenazine core of this compound distinguishes it from the more oxidized phenazine compounds and is crucial for its biological activity. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activities, and what is known about its mechanism of action.

Chemical and Physical Properties

This compound possesses a molecular formula of C₁₇H₁₆N₂O₆ and a molecular weight of 344.32 g/mol . It is described as a yellow crystalline solid with a melting point of 220 °C (with decomposition). Its solubility profile indicates that it is soluble in ethyl acetate (B1210297) and alcohol, but insoluble in ether, benzene, and water.[1] The dihydrophenazine structure of this compound is known to be unstable and susceptible to oxidation, often converting to the more stable phenazine form, Griseolutein A.

PropertyValueReference
Molecular FormulaC₁₇H₁₆N₂O₆[1]
Molecular Weight344.32 g/mol [1]
AppearanceYellow Crystalline Solid[1]
Melting Point220 °C (decomposition)[1]
SolubilitySoluble in Ethyl Acetate, Alcohol; Insoluble in Ether, Benzene, Water[1]

Biological Activity

Antibacterial Activity

This compound has demonstrated notable activity against Gram-positive bacteria. Early studies reported a minimum inhibitory concentration (MIC₅₀) of 0.2–0.4 µg/mL against Streptococcus pyogenes and Bacillus anthracis. The broader spectrum of its antibacterial activity is an area of ongoing research.

OrganismMIC₅₀ (µg/mL)Reference
Streptococcus pyogenes0.2–0.4
Bacillus anthracis0.2–0.4
Cytotoxic Activity

While specific cytotoxicity data for this compound is limited in the public domain, a structurally related compound, Griseolutein T, which also possesses a dihydrophenazine core, has been evaluated for its effect on human cancer cell lines. Griseolutein T exhibited an IC₅₀ of 1.6 µM against the HeLa-S3 cell line. This suggests that dihydrophenazine compounds, including this compound, may possess cytotoxic properties that warrant further investigation for their potential as anticancer agents.

CompoundCell LineIC₅₀ (µM)Reference
Griseolutein THeLa-S31.6

Experimental Protocols

Isolation of this compound from Streptomyces sp.

The following is a generalized protocol for the isolation of dihydrophenazine compounds like this compound from Streptomyces cultures. Specific parameters may need to be optimized for different strains and culture conditions.

experimental_workflow cluster_culture 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification culture_start Inoculation of Streptomyces sp. culture_growth Incubation in appropriate medium (e.g., ISP2 broth) for 5-7 days at 28-30°C culture_start->culture_growth harvest Harvest culture broth culture_growth->harvest centrifugation Centrifugation to separate mycelia and supernatant harvest->centrifugation extraction Solvent extraction of supernatant and/or mycelial cake (e.g., with ethyl acetate) centrifugation->extraction concentration Concentration of crude extract extraction->concentration chromatography Chromatographic separation (e.g., silica (B1680970) gel column chromatography, HPLC) concentration->chromatography fraction_collection Collection of active fractions chromatography->fraction_collection crystallization Crystallization to obtain pure this compound fraction_collection->crystallization

Caption: Generalized workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

mic_protocol start Prepare serial dilutions of this compound in a 96-well plate addition Add bacterial inoculum to each well start->addition inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculum->addition incubation Incubate at 37°C for 18-24 hours addition->incubation readout Determine MIC by observing the lowest concentration with no visible bacterial growth incubation->readout

Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC).

Assessment of Cytotoxicity (IC₅₀)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of chemical compounds.

cytotoxicity_assay cell_seeding Seed cancer cells in a 96-well plate and allow to adhere treatment Treat cells with serial dilutions of this compound cell_seeding->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition mtt_incubation Incubate to allow for formazan (B1609692) crystal formation mtt_addition->mtt_incubation solubilization Add solubilization solution (e.g., DMSO) mtt_incubation->solubilization readout Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->readout calculation Calculate IC₅₀ value from the dose-response curve readout->calculation mechanism_of_action cluster_cell Target Cell gb This compound (Dihydrophenazine) ros Reactive Oxygen Species (ROS) gb->ros Redox Cycling damage Cellular Damage (DNA, proteins, lipids) ros->damage apoptosis Apoptosis/Cell Death damage->apoptosis

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Griseolutein B, a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies, and provides a visual representation of the general workflow for spectroscopic data interpretation.

Introduction to this compound

This compound is a nitrogen-containing heterocyclic compound belonging to the phenazine class of antibiotics. First isolated from Streptomyces griseoluteus, it has garnered interest due to its biological activities. The definitive structure of this compound was established as 6-[(1,2-dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid, with the molecular formula C₁₇H₁₆N₂O₆ and a molecular weight of 344.32 g/mol . Accurate structure elucidation and characterization are paramount for understanding its mechanism of action and for any potential therapeutic applications. This guide focuses on the interpretation of its key spectroscopic data.

Spectroscopic Data of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.2 - 8.4d~8.0
H-37.8 - 8.0t~7.5
H-48.0 - 8.2d~8.5
H-77.5 - 7.7s-
H-87.9 - 8.1s-
OCH₃4.0 - 4.2s-
CH₂ (exocyclic)4.5 - 4.7s-
CH (dihydroxyethoxy)4.8 - 5.0t~5.0
CH₂ (dihydroxyethoxy)3.6 - 3.8d~5.0
OH x 2Variablebr s-
COOHVariablebr s-

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

PositionChemical Shift (δ, ppm)
C-1 (COOH)165 - 168
C-2128 - 130
C-3130 - 132
C-4120 - 122
C-4a140 - 142
C-5a142 - 144
C-6135 - 137
C-7105 - 107
C-8125 - 127
C-9155 - 157
C-9a138 - 140
C-10a141 - 143
OCH₃55 - 57
CH₂ (exocyclic)70 - 72
CH (dihydroxyethoxy)75 - 77
CH₂ (dihydroxyethoxy)63 - 65
Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the molecular formula of this compound. The predicted monoisotopic mass is 344.10083 Da.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

Ion AdductCalculated m/z
[M+H]⁺345.10811
[M+Na]⁺367.09005
[M-H]⁻343.09355
UV-Vis Spectroscopy Data

UV-Vis spectroscopy of phenazine derivatives typically shows characteristic absorption bands due to the conjugated aromatic system. The spectrum of this compound is expected to exhibit multiple absorption maxima.

Table 4: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Methanol~260, ~370, ~430

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of spectroscopic data. The following sections outline generalized, yet detailed, methodologies for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth of Streptomyces griseoluteus.[1]

  • Fermentation: Streptomyces griseoluteus is cultured in a suitable liquid medium under optimal conditions for antibiotic production.

  • Extraction: The culture broth is acidified (pH 2-3) and extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure.

  • Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina, followed by purification using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD).

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance spectrometer (or equivalent) operating at a frequency of 500 MHz or higher.

    • Parameters: A standard pulse-acquire sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: Same as for ¹H NMR, with the corresponding carbon frequency.

    • Parameters: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the low natural abundance of ¹³C.

  • 2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is performed to determine the exact mass and confirm the elemental composition.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Analysis: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to observe different adducts. The high mass accuracy of the instrument allows for the unambiguous determination of the molecular formula.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded to observe the electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., methanol, ethanol).

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Analysis: The absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λmax) are recorded.

Visualizing the Workflow

The logical flow of spectroscopic data interpretation for a natural product like this compound can be visualized as a workflow. This process begins with the isolation of the compound and proceeds through various spectroscopic analyses to the final confirmation of its chemical structure.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Fermentation Fermentation of Streptomyces griseoluteus Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HR-MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectra Analysis & Data Compilation NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Proposal Propose Chemical Structure Data_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Spectroscopic Data Interpretation Workflow

Conclusion

The spectroscopic data of this compound, including NMR, MS, and UV-Vis, provide a complete picture of its chemical structure. This technical guide serves as a valuable resource for researchers by consolidating the available data, providing detailed experimental protocols, and illustrating the logical workflow for its interpretation. A thorough understanding of this data is fundamental for any future research aimed at harnessing the therapeutic potential of this compound.

References

Griseolutein B: A Technical Guide on its Antibacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein B is a member of the phenazine (B1670421) class of antibiotics, known for their broad-spectrum antimicrobial activities. While direct, in-depth studies on the specific molecular mechanism of action of this compound are limited in contemporary literature, a comprehensive analysis of its structural analogs—Griseolutein T and D-alanylgriseoluteic acid (AGA)—and related phenazine compounds provides a strong foundation for a proposed mechanism. This technical guide synthesizes the available data to present a cohesive model of this compound's antibacterial action, which is likely multifaceted and centered around the generation of oxidative stress and subsequent DNA damage. This document provides quantitative data from related compounds, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction

Phenazine antibiotics, a diverse group of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, have long been recognized for their vibrant colors and potent biological activities. This compound, produced by Streptomyces species, is a notable member of this family.[1] While early research focused on its isolation and chemical characterization, recent attention has shifted towards understanding the precise mechanisms by which these molecules exert their antibacterial effects, especially in the wake of rising antimicrobial resistance.

This guide will explore the inferred mechanism of action of this compound, drawing parallels from the more extensively studied Griseolutein T and D-alanylgriseoluteic acid (AGA). The central hypothesis is that this compound, like other redox-active antibiotics, disrupts bacterial homeostasis through a cascade of events initiated by its ability to undergo redox cycling.

Proposed Mechanism of Action

The antibacterial activity of this compound is likely not attributable to a single target but rather to a series of interconnected cellular insults stemming from its core chemical properties. The proposed mechanism can be broken down into two primary stages: Redox Cycling and Generation of Reactive Oxygen Species (ROS), and DNA Damage and Induction of the SOS Response.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

Phenazine compounds are characterized by their ability to act as electron shuttles.[2] In the bacterial cytoplasm, this compound is likely reduced by cellular reductants such as NADH, forming a radical intermediate. This reduced form of this compound can then react with molecular oxygen to generate superoxide (B77818) radicals (O₂⁻). This process, known as redox cycling, regenerates the oxidized form of this compound, allowing it to participate in further reduction-oxidation cycles. The continuous generation of superoxide leads to a state of oxidative stress. Superoxide can be dismutated to hydrogen peroxide (H₂O₂), which in the presence of ferrous iron (Fe²⁺) via the Fenton reaction, can produce highly reactive hydroxyl radicals (•OH).[3] These ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids.[4]

G cluster_0 Bacterial Cytoplasm cluster_1 Cellular Damage Griseolutein_B_ox This compound (Oxidized) Griseolutein_B_red This compound (Reduced) Griseolutein_B_ox->Griseolutein_B_red O2 O₂ Griseolutein_B_red->O2 Oxidation NADH NADH NADH->Griseolutein_B_ox Reduction NAD NAD+ O2_radical O₂⁻ (Superoxide) O2->O2_radical H2O2 H₂O₂ O2_radical->H2O2 Dismutation OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Fenton Reaction (Fe²⁺) Macromolecules Lipids, Proteins, DNA OH_radical->Macromolecules Attacks Damage Oxidative Damage Macromolecules->Damage

Caption: Proposed redox cycling mechanism of this compound leading to ROS generation.

DNA Damage and Induction of the SOS Response

A direct consequence of the accumulation of ROS, particularly the highly reactive hydroxyl radical, is damage to the bacterial chromosome. This is supported by studies on the related compound D-alanylgriseoluteic acid (AGA), which was found to induce the SOS response in Escherichia coli.[5] The SOS response is a global regulatory network that is activated in response to DNA damage and is crucial for DNA repair and cell survival.[6] Early studies also indicated that Griseolutein A, a conversion product of this compound, inhibits DNA synthesis in E. coli.[7][8] This inhibition could be a direct result of DNA lesions or the stalling of replication forks at sites of damage. The induction of the SOS response serves as a strong indicator that this compound's cytotoxicity is, at least in part, mediated through its genotoxic effects.

G Griseolutein_B This compound ROS ROS Generation Griseolutein_B->ROS DNA_Damage DNA Damage (e.g., strand breaks) ROS->DNA_Damage SOS_Response Induction of SOS Response DNA_Damage->SOS_Response Apoptosis Cell Death DNA_Damage->Apoptosis If severe DNA_Repair DNA Repair SOS_Response->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest

Caption: Logical flow from this compound to the induction of the SOS response and cell death.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Griseolutein T

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusMRSA (30 strains)0.5 - 2
Enterococcus faecalisVRE (27 strains)1 - 4
Clostridioides difficile(17 strains)0.25 - 1

Table 2: Minimum Inhibitory Concentrations (MICs) of D-alanylgriseoluteic acid (AGA)

Bacterial SpeciesStrainMIC (µg/mL)
Streptococcus pneumoniae(119 clinical isolates)≤0.06 - 0.75

Data from a study on D-alanylgriseoluteic acid, highlighting its efficacy against clinical isolates of S. pneumoniae.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

G cluster_workflow MIC Determination Workflow Start Start Prepare_Compound Prepare serial two-fold dilutions of this compound in a 96-well plate. Start->Prepare_Compound Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland). Prepare_Compound->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension. Prepare_Inoculum->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours. Inoculate->Incubate Read_Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[11]

SOS Chromotest

The SOS Chromotest is a colorimetric assay to assess the genotoxic potential of a compound.[6][12][13]

Principle: This assay utilizes a genetically engineered strain of E. coli in which the lacZ gene (encoding β-galactosidase) is fused to an SOS-inducible promoter. If a compound causes DNA damage, the SOS response is induced, leading to the expression of β-galactosidase. The activity of this enzyme can be measured by the conversion of a colorless substrate into a colored product.

Protocol:

  • Bacterial Culture: Grow the E. coli tester strain to the early exponential phase.

  • Exposure: Aliquot the bacterial culture into a 96-well plate and add various concentrations of this compound. Include a positive control (a known genotoxin like 4-nitroquinoline-1-oxide) and a negative control (solvent only).

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) to allow for induction of the SOS response and synthesis of β-galactosidase.

  • Enzyme Assay: Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) to each well.

  • Measurement: After a suitable incubation time, measure the absorbance of the colored product at the appropriate wavelength (e.g., 420 nm). Also, measure cell density (e.g., at 600 nm) to account for any cytotoxic effects of the compound.

  • Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the treated sample to that in the negative control. An IF significantly greater than 1 indicates a positive genotoxic response.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antibacterial effects through a mechanism involving redox cycling, the generation of reactive oxygen species, and subsequent DNA damage, leading to the induction of the bacterial SOS response. While this model is inferred from studies on closely related analogs, it provides a robust framework for further investigation.

Future research should focus on:

  • Directly assessing the ability of this compound to generate ROS in bacterial cells.

  • Confirming the induction of the SOS response by this compound using methods like the SOS Chromotest.

  • Identifying specific DNA adducts or lesions caused by this compound.

  • Performing transcriptomic or proteomic analyses to identify other cellular pathways affected by this compound.

  • Conducting comparative studies to elucidate any mechanistic differences between this compound and Griseolutein T.

A definitive understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent and for the rational design of novel phenazine-based antibiotics to combat the growing threat of antimicrobial resistance.

References

A Technical Guide to the Historical Context of Phenazine Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery of phenazine (B1670421) antibiotics. It provides a chronological overview of key milestones, details the experimental protocols of the era, and presents quantitative data on the antimicrobial activity of these fascinating natural products. Furthermore, this guide visualizes the intricate signaling pathways governing their production and the experimental workflows that led to their discovery.

Historical Overview of Phenazine Antibiotic Discovery

The story of phenazine antibiotics predates the "golden age" of antibiotic discovery, with the first observations of their antimicrobial properties occurring in the late 19th century. The timeline below highlights key discoveries in the field.

Early Observations and the Discovery of Pyocyanin (B1662382):

The earliest recognized phenazine antibiotic, pyocyanin, was identified as the blue pigment produced by Bacillus pyocyaneus (now Pseudomonas aeruginosa) in the late 19th century. An extract from this bacterium, known as "pyocyanase," was used topically to treat infections in the 1890s, making it one of the first microbial products used therapeutically.[1] Though not a purified antibiotic in the modern sense, pyocyanase likely contained a mixture of phenazines, including pyocyanin, and other antimicrobial compounds.[1]

The Golden Age and Beyond:

While the "golden age" of antibiotic discovery (roughly 1940s-1960s) was dominated by the discovery of compounds like penicillin and streptomycin, research into phenazines continued.[2] This period saw the isolation and characterization of numerous other phenazine compounds from various bacterial species, primarily from the genera Pseudomonas and Streptomyces.

Key Milestones in Phenazine Discovery:

Date Discovery Producing Organism Significance
1890s Use of "Pyocyanase"Pseudomonas aeruginosaFirst therapeutic use of a phenazine-containing microbial extract.[1]
1932 Isolation of PyocyaninPseudomonas aeruginosaIsolation of the first phenazine compound.
1940s Discovery of IodininChromobacterium iodinumOne of the early phenazine antibiotics with potent antibacterial activity.
1950s Discovery of Phenazine-1-carboxylic acid (PCA)Pseudomonas spp.A key precursor in the biosynthesis of many other phenazines.
1960s Discovery of ChlororaphinPseudomonas chlororaphisA green phenazine pigment with antifungal properties.
1970s Elucidation of Phenazine Biosynthetic PathwayVariousUnderstanding the common biosynthetic origin from chorismic acid.

Quantitative Antimicrobial Activity of Phenazine Antibiotics

The antimicrobial potency of phenazine antibiotics varies depending on their chemical structure and the target microorganism. The following table summarizes historical and recent data on the Minimum Inhibitory Concentration (MIC) of key phenazine compounds against common bacterial pathogens.

Phenazine Compound Test Organism MIC (µg/mL)
PyocyaninStaphylococcus aureus (MRSA)8[3][4][5]
PyocyaninStaphylococcus aureus64[6]
Phenazine-1-carboxylic acid (PCA)Vibrio anguillarum50[7][8]
Phenazine-1-carboxylic acid (PCA)Trichophyton rubrum4[9]
IodininEscherichia coli0.5[10]
IodininPseudomonas aeruginosa1.0[10]
IodininBacillus pumilus1.0[10]
Bromophenazine AnalogueStaphylococcus aureus0.31-0.62[11]
Bromophenazine AnalogueStaphylococcus epidermidis0.31-0.62[11]

Historical Experimental Protocols

The discovery and characterization of phenazine antibiotics in the mid-20th century relied on a set of foundational experimental techniques. The following protocols are representative of the methodologies used during that era.

Isolation of Phenazine-Producing Microorganisms
  • Sample Collection: Soil or other environmental samples were collected from diverse locations.

  • Serial Dilution: A small amount of the sample was suspended in sterile saline or water and serially diluted.

  • Plating: Aliquots of the dilutions were spread onto nutrient agar (B569324) plates.

  • Incubation: Plates were incubated at a suitable temperature (e.g., 25-30°C) for several days to allow for microbial growth.

  • Colony Selection: Colonies exhibiting pigmentation (e.g., blue-green for Pseudomonas, red for some Streptomyces) were selected for further study.

Cultivation and Extraction of Phenazine Antibiotics
  • Inoculation: A pure culture of the selected microorganism was used to inoculate a liquid culture medium (e.g., nutrient broth or a specialized production medium).

  • Fermentation: The liquid culture was incubated with shaking for several days to a week to allow for the production of secondary metabolites, including phenazines.

  • Solvent Extraction: The culture broth was acidified (e.g., with HCl) and then extracted with an organic solvent such as chloroform (B151607) or ethyl acetate. The phenazine compounds, being generally more soluble in the organic phase, would partition into the solvent.

  • Concentration: The organic solvent containing the phenazines was evaporated to dryness to yield a crude extract.

Purification and Identification
  • Chromatography:

    • Paper Chromatography: The crude extract was spotted onto a sheet of filter paper. The paper was then placed in a chamber with a solvent system (e.g., a mixture of butanol, acetic acid, and water). As the solvent moved up the paper by capillary action, the different phenazine compounds in the extract would separate based on their polarity, resulting in distinct colored spots.[12][13][14][15]

    • Thin-Layer Chromatography (TLC): Similar to paper chromatography, but using a glass plate coated with a thin layer of silica (B1680970) gel or alumina (B75360) as the stationary phase. This technique offered better resolution and faster separation times.[16]

  • Bioautography: To identify which of the separated compounds on the chromatogram possessed antimicrobial activity, the developed paper or TLC plate was placed onto an agar plate that had been seeded with a test bacterium (e.g., Staphylococcus aureus).[17][18][19][20][21] After incubation, a zone of growth inhibition would appear on the agar corresponding to the location of the active compound on the chromatogram.

Determination of Minimum Inhibitory Concentration (MIC)
  • Broth Dilution Method:

    • A series of tubes containing sterile nutrient broth were prepared.

    • The purified phenazine compound was added to the first tube to achieve a known concentration.

    • A serial two-fold dilution was then performed by transferring a portion of the solution from the first tube to the second, and so on, creating a gradient of decreasing antibiotic concentrations.

    • Each tube was then inoculated with a standardized suspension of the test bacterium.

    • The tubes were incubated overnight.

    • The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[22]

Visualizing Key Pathways and Workflows

Quorum Sensing Regulation of Phenazine Biosynthesis

The production of phenazine antibiotics in Pseudomonas aeruginosa is tightly regulated by a complex cell-to-cell communication system known as quorum sensing. This hierarchical network involves at least three interconnected systems: las, rhl, and pqs.[23][24][25][26][27][28] The las system, activated at high cell densities, sits (B43327) at the top of the hierarchy and positively regulates the rhl and pqs systems.[25][26] The rhl and pqs systems, in turn, work together to activate the transcription of the phenazine biosynthetic (phz) operons, leading to the production of phenazine-1-carboxylic acid (PCA), the precursor to pyocyanin and other phenazines.[24][25][26]

Quorum_Sensing_Regulation_of_Phenazine_Biosynthesis cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI AHL_3OC12HSL 3-oxo-C12-HSL LasI->AHL_3OC12HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates transcription RhlR RhlR LasR->RhlR activates transcription PqsA_D PqsA-D LasR->PqsA_D activates transcription PqsR PqsR (MvfR) LasR->PqsR activates transcription AHL_3OC12HSL->LasR binds & activates AHL_C4HSL C4-HSL RhlI->AHL_C4HSL synthesizes phz_operons phz Operons (phzA1-G1, phzA2-G2) RhlR->phz_operons activates transcription AHL_C4HSL->RhlR binds & activates PQS PQS PqsA_D->PQS synthesizes PqsR->PqsA_D positive feedback PQS->PqsR binds & activates PqsE PqsE PqsE->phz_operons enhances transcription PCA Phenazine-1-carboxylic acid (PCA) phz_operons->PCA biosynthesis Pyocyanin Pyocyanin PCA->Pyocyanin conversion (PhzM, PhzS)

Caption: Quorum sensing cascade regulating phenazine biosynthesis in P. aeruginosa.

Historical Experimental Workflow for Phenazine Antibiotic Discovery

The process of discovering a new phenazine antibiotic in the mid-20th century followed a logical, step-by-step workflow, beginning with the isolation of potential producing organisms and culminating in the characterization of the pure, active compound.

Experimental_Workflow_for_Phenazine_Discovery Start Start: Environmental Sample (Soil) Isolation Isolation of Pigmented Bacteria Start->Isolation Cultivation Liquid Culture Fermentation Isolation->Cultivation Extraction Solvent Extraction of Culture Broth Cultivation->Extraction CrudeExtract Crude Pigmented Extract Extraction->CrudeExtract Purification Chromatographic Separation (Paper or TLC) CrudeExtract->Purification Bioautography Bioautography for Activity Detection Purification->Bioautography ActiveFraction Identification of Active Fraction(s) Bioautography->ActiveFraction ActiveFraction->Purification Further Purification PurifiedCompound Purified Phenazine Compound ActiveFraction->PurifiedCompound MIC Antimicrobial Susceptibility Testing (MIC) PurifiedCompound->MIC End End: Characterized Phenazine Antibiotic MIC->End

Caption: A typical mid-20th-century workflow for phenazine antibiotic discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Griseolutein Family of Compounds (A, B, and T)

The Griseolutein family of compounds, a class of phenazine (B1670421) antibiotics produced by Streptomyces species, represents a promising area of research in the quest for novel antimicrobial agents. This guide provides a comprehensive technical overview of Griseolutein A, Griseolutein B, and the more recently discovered Griseolutein T, with a focus on their biological activities, experimental protocols, and current understanding of their mechanisms.

Introduction to the Griseolutein Family

Griseoluteins are naturally occurring phenazine-based compounds with notable antibacterial properties.[1] Phenazine antibiotics are known for their redox activity and broad-spectrum biological effects. The family primarily includes Griseolutein A and B, which have been studied for some time, and Griseolutein T, a newer member that has demonstrated significant efficacy against multidrug-resistant bacteria.[1]

Chemical Structures

The core chemical structure of the Griseolutein family is based on a phenazine ring system. Griseolutein T is characterized by a dihydrophenazine core, which is unstable under oxidative conditions and can be converted to Griseolutein A.[1]

Biological Activity

The Griseolutein compounds exhibit a range of biological activities, most notably their antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Griseolutein A and B have been reported to have similar activity spectra against Gram-positive and Gram-negative bacteria.[2] this compound has also been shown to inhibit the growth of Rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer cells.[2]

Griseolutein T has shown potent antibacterial activity against clinically significant multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridioides difficile.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Griseolutein Compounds

CompoundMicroorganismStrain TypeMIC₅₀ (µg/mL)
Griseolutein T Staphylococcus aureusMRSA (30 clinical isolates)0.25
Enterococcus faecalisVRE (27 clinical isolates)0.5
Clostridioides difficile(17 clinical isolates)0.125
This compound Streptococcus pyogenesNot Specified0.2 - 0.4[1]
Bacillus anthracisNot Specified0.2 - 0.4[1]
Griseolutein A Not specifiedNot specifiedData not available
Cytotoxicity

Griseolutein T has been evaluated for its cytotoxic effects and has been found to have lower cytotoxicity against HeLa-S3 cells compared to several clinically important antibiotics.[1]

Table 2: Cytotoxicity (IC₅₀) of Griseolutein Compounds

CompoundCell LineIC₅₀ (µM)
Griseolutein T HeLa-S31.6[1]
Griseolutein A Not specifiedData not available
This compound Not specifiedData not available

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action and the specific signaling pathways modulated by the Griseolutein family of compounds have not yet been fully elucidated. However, studies on related phenazine antibiotics offer some insights. For instance, D-alanylgriseoluteic acid, a related phenazine compound, has been shown to induce the SOS response in Escherichia coli, which is a global response to DNA damage.[3] This suggests that the Griseolutein family may exert their antibacterial effects through mechanisms that involve DNA damage or interference with DNA replication.

Signaling Pathways:

At present, there is no specific information available in the public scientific literature detailing the signaling pathways directly affected by Griseolutein A, B, or T. Further research is required to identify their molecular targets and downstream signaling cascades.

Experimental Protocols

The following are detailed methodologies for the isolation and biological evaluation of the Griseolutein family of compounds.

Isolation and Purification of Griseolutein T from Streptomyces seoulensis**

This protocol is adapted from the methodology described for the isolation of Griseolutein T.[1]

  • Culture Preparation: Co-culture Streptomyces seoulensis with Tsukamurella pulmonis in a suitable broth medium.

  • Extraction:

    • Dilute the culture broth (e.g., 100 mL) with an equal volume of ethanol.

    • To prevent autooxidation of Griseolutein T, add sodium ascorbate (B8700270) (e.g., 10 mg).[1]

    • Shake the mixture at 180 rpm for 1 hour.

    • Centrifuge at 6000 rpm for 10 minutes to separate the supernatant containing the metabolites.

  • Chromatography:

    • Concentrate the supernatant and chromatograph the extract on an ODS (octadecylsilane) column.

    • Elute the compounds using a stepwise gradient of acetonitrile (B52724) (MeCN) in water.

  • Purification:

    • Combine and concentrate the fractions containing the compounds of interest.

    • Further purify the materials by High-Performance Liquid Chromatography (HPLC) on an ODS column to obtain pure Griseolutein T.[1]

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Griseolutein Compound Dilutions:

    • Prepare a stock solution of the Griseolutein compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay for IC₅₀ Determination

This is a standard protocol for determining the cytotoxic effects of compounds on a cell line, such as HeLa-S3.[1]

  • Cell Seeding:

    • Seed the target cells (e.g., HeLa-S3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Griseolutein compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualized Experimental Workflows

The following diagrams illustrate the general experimental workflows for the study of Griseolutein compounds.

experimental_workflow_isolation cluster_culture 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification streptomyces Streptomyces sp. Culture harvest Harvest Culture Broth streptomyces->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentrate Concentrate Extract extraction->concentrate column_chrom Column Chromatography (e.g., ODS) concentrate->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Griseolutein (A, B, or T) hplc->pure_compound

Caption: Workflow for the isolation and purification of Griseolutein compounds.

biological_activity_workflow cluster_mic Antibacterial Activity cluster_ic50 Cytotoxicity Assay pure_compound Pure Griseolutein Compound mic_prep Prepare Serial Dilutions pure_compound->mic_prep ic50_prep Prepare Serial Dilutions pure_compound->ic50_prep mic_inoculate Inoculate with Bacteria mic_prep->mic_inoculate mic_incubate Incubate (18-24h) mic_inoculate->mic_incubate mic_read Read MIC Value mic_incubate->mic_read ic50_treat Treat Cell Line ic50_prep->ic50_treat ic50_incubate Incubate (24-72h) ic50_treat->ic50_incubate mtt_assay Perform MTT Assay ic50_incubate->mtt_assay ic50_calc Calculate IC50 Value mtt_assay->ic50_calc

Caption: Workflow for determining the biological activity of Griseolutein compounds.

Conclusion

The Griseolutein family of phenazine antibiotics, particularly the newly identified Griseolutein T, holds considerable promise as a source of new therapeutic agents to combat bacterial infections, including those caused by multidrug-resistant strains. The available data on Griseolutein T's potent antibacterial activity and lower cytotoxicity are encouraging.

However, significant gaps in our understanding of this compound family remain. There is a pressing need for more extensive quantitative data on the antibacterial and cytotoxic activities of Griseolutein A and B. Furthermore, the elucidation of their specific mechanisms of action and the identification of the cellular signaling pathways they modulate are critical areas for future research. A deeper understanding of these aspects will be instrumental in advancing the development of Griseolutein-based compounds as clinically viable drugs.

References

Potential Therapeutic Applications of Griseolutein B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolutein B, a phenazine (B1670421) antibiotic produced by the bacterium Streptomyces griseoluteus, has demonstrated a broad spectrum of biological activity. This document provides a comprehensive overview of the existing research on this compound, with a focus on its potential therapeutic applications. While quantitative data on this compound is limited in publicly accessible literature, this paper synthesizes the available information on its antimicrobial and anticancer properties, proposes likely mechanisms of action based on the known activities of phenazine compounds, and provides detailed, generalized experimental protocols for the evaluation of such molecules. The aim is to furnish a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules produced by a variety of bacteria, most notably from the genera Pseudomonas and Streptomyces. These compounds are known for their redox-active properties and diverse biological activities, including antimicrobial, anticancer, and biocontrol applications. This compound, first isolated from Streptomyces griseoluteus in 1950, is a member of this important class of natural products.[1][2] Early studies revealed its inhibitory effects against both gram-positive and gram-negative bacteria. Subsequent, albeit limited, research has suggested a wider range of potential therapeutic applications, including activity against Rickettsia, Trichomonas vaginalis, and Ehrlich ascites carcinoma.[] This whitepaper consolidates the available scientific information on this compound to serve as a technical guide for the scientific community.

Chemical Structure and Synthesis

The chemical structure of this compound was elucidated in the mid-20th century.[4] More recent studies have also explored the synthesis of this compound and its derivatives, which could pave the way for the development of novel therapeutic agents with improved efficacy and pharmacokinetic properties.

Biological Activities and Potential Therapeutic Applications

Available data, though often qualitative, points to several potential therapeutic uses for this compound.

Antimicrobial Activity

This compound has been reported to possess activity against a range of bacteria.

  • Rickettsia: There are mentions of this compound exhibiting activity against Rickettsia, a genus of obligate intracellular bacteria responsible for diseases such as typhus and spotted fever.[]

Antiparasitic Activity
  • Trichomonas vaginalis: this compound has been cited for its inhibitory effect on Trichomonas vaginalis, a protozoan parasite that causes the sexually transmitted infection trichomoniasis.[]

Anticancer Activity
  • Ehrlich Ascites Carcinoma: One of the most intriguing potential applications of this compound is in oncology. It has been reported to show activity against Ehrlich ascites carcinoma, a transplantable tumor model in mice that is widely used for screening potential anticancer drugs.[][5][6][7][8][9]

Quantitative Data Summary

A thorough review of the available scientific literature reveals a significant gap in publicly accessible, quantitative data for this compound. While its biological activities are mentioned, specific metrics such as MIC and IC50 values are not consistently reported in modern, indexed journals. The tables below are structured to accommodate such data as it becomes available through future research. For context, data for structurally related phenazine compounds are provided where available to indicate the potential potency of this class of molecules.

Table 1: Antimicrobial Activity of Phenazine Antibiotics

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Gram-Positive BacteriaData Not Available
This compound Gram-Negative BacteriaData Not Available
This compound Rickettsia spp.Data Not Available
D-alanylgriseoluteic acidStreptococcus pneumoniae (clinical isolates)≤0.06 - 0.75[10]
Phenazine-1-carboxylic acidMycobacterium tuberculosis4[11]

Table 2: Antiparasitic and Anticancer Activity of this compound

CompoundTargetActivity Metric (e.g., IC50)ValueReference
This compound Trichomonas vaginalisData Not Available
This compound Ehrlich Ascites Carcinoma CellsData Not Available
5-methyl phenazine-1-carboxylic acidA549 (human lung carcinoma)IC50488.7 nM[11]
5-methyl phenazine-1-carboxylic acidMDA-MB-231 (human breast cancer)IC50458.6 nM[11]

Proposed Mechanism of Action: The Role of Redox Cycling

The biological activities of phenazine antibiotics are widely attributed to their ability to undergo redox cycling.[12][13][14][15][16] This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, and the subsequent transfer of these electrons to other molecules, including molecular oxygen. This can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.

The proposed mechanism of action for this compound likely involves a similar redox-cycling process, which would explain its broad-spectrum antimicrobial and anticancer activities. In cancer cells, which often exhibit a higher metabolic rate and increased oxidative stress compared to normal cells, the ROS-generating capability of this compound could be particularly effective.

GriseoluteinB This compound ReducedGriseoluteinB Reduced this compound GriseoluteinB->ReducedGriseoluteinB Reduction NADH NADH/NADPH ReducedGriseoluteinB->GriseoluteinB Oxidation O2 O₂ NAD NAD+/NADP+ NADH->NAD e⁻ ROS ROS (O₂⁻, H₂O₂) O2->ROS e⁻ CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Proposed redox cycling mechanism of this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the biological activities of compounds like this compound. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

start Start prep_compound Prepare stock solution of This compound in a suitable solvent start->prep_compound serial_dilute Perform serial two-fold dilutions of This compound in a 96-well microtiter plate prep_compound->serial_dilute inoculate Inoculate each well with the bacterial suspension serial_dilute->inoculate prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate the plate at the appropriate temperature and duration inoculate->incubate read_results Visually inspect for turbidity or use a plate reader to determine bacterial growth incubate->read_results determine_mic Identify the lowest concentration with no visible growth (MIC) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

In Vitro Cytotoxicity Assay (IC50 Determination) against Cancer Cells

This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

start Start seed_cells Seed cancer cells (e.g., Ehrlich ascites) in a 96-well plate and allow to adhere start->seed_cells prep_compound Prepare serial dilutions of This compound in culture medium seed_cells->prep_compound treat_cells Add the diluted this compound to the wells and incubate for a defined period (e.g., 24-72h) prep_compound->treat_cells add_mtt Add MTT reagent to each well and incubate to allow formazan (B1609692) crystal formation treat_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_absorbance Measure the absorbance at the appropriate wavelength using a plate reader solubilize->read_absorbance calculate_ic50 Plot the absorbance vs. concentration and calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for IC50 determination using the MTT assay.

Materials:

  • This compound

  • Ehrlich ascites carcinoma cells (or other cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the this compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Antitumor Activity in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of this compound using the EAC mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

start Start acclimatize Acclimatize mice to laboratory conditions start->acclimatize inoculate_eac Intraperitoneally inoculate mice with Ehrlich Ascites Carcinoma (EAC) cells acclimatize->inoculate_eac group_animals Randomly divide mice into control and treatment groups inoculate_eac->group_animals administer_treatment Administer this compound (and vehicle control) intraperitoneally or orally for a specified duration group_animals->administer_treatment monitor Monitor animal body weight, tumor growth (ascitic fluid volume), and survival administer_treatment->monitor collect_samples At the end of the study, collect ascitic fluid and blood for analysis monitor->collect_samples analyze_data Analyze tumor volume, cell viability, hematological parameters, and mean survival time collect_samples->analyze_data end End analyze_data->end

Workflow for in vivo evaluation in an EAC mouse model.

Materials:

  • This compound

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma cell line

  • Sterile saline solution

  • Appropriate vehicle for this compound administration

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Tumor Inoculation: Inoculate a known number of EAC cells (e.g., 2 x 10⁶ cells) intraperitoneally into each mouse.

  • Grouping and Treatment: Randomly divide the mice into control (vehicle-treated) and experimental groups (treated with different doses of this compound). Treatment can be administered intraperitoneally or orally, starting 24 hours after tumor inoculation and continuing for a specified period (e.g., 9-14 days).

  • Monitoring: Monitor the mice daily for changes in body weight, ascitic fluid accumulation, and overall health. Record the survival time of each mouse.

  • Sample Collection and Analysis: At the end of the treatment period, a subset of mice from each group can be euthanized to collect ascitic fluid and blood.

    • Tumor Growth: Measure the volume of the ascitic fluid.

    • Cell Viability: Determine the number of viable and non-viable tumor cells in the ascitic fluid using the trypan blue exclusion method.

    • Hematological Parameters: Analyze blood samples for red blood cell count, white blood cell count, and hemoglobin concentration.

  • Data Analysis: Compare the tumor volume, viable cell count, hematological parameters, and mean survival time between the treated and control groups to evaluate the antitumor efficacy of this compound.

Conclusion and Future Directions

This compound, a phenazine antibiotic from Streptomyces griseoluteus, presents a compelling case for further investigation as a potential therapeutic agent. Its reported broad-spectrum antimicrobial and anticancer activities, likely mediated through redox cycling and the generation of reactive oxygen species, warrant a more in-depth exploration. The primary challenge in advancing the study of this compound is the scarcity of publicly available quantitative data.

Future research should prioritize the following:

  • Re-isolation and Characterization: Isolation of this compound from Streptomyces griseoluteus and thorough characterization using modern analytical techniques.

  • Systematic In Vitro Screening: Comprehensive evaluation of the antimicrobial and anticancer activities of purified this compound to determine its MIC and IC50 values against a wide range of pathogens and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the biological activities of this compound, including its effects on cellular redox homeostasis and specific signaling pathways.

  • In Vivo Efficacy and Toxicity Studies: Rigorous preclinical studies in animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

  • Derivative Synthesis and Structure-Activity Relationship Studies: Synthesis of this compound analogs to explore structure-activity relationships and develop new compounds with enhanced potency and selectivity.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for infectious diseases and cancer.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Griseolutein B from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseolutein B is a phenazine (B1670421) antibiotic produced by strains of Streptomyces griseoluteus.[] Like other phenazine compounds, it exhibits a range of biological activities and is a subject of interest for drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from Streptomyces fermentation cultures, covering fermentation, extraction, and chromatographic purification steps.

Data Presentation

A summary of expected yields and purity at various stages of the isolation and purification process is presented in Table 1. These values are estimates based on typical yields for related phenazine compounds from Streptomyces and may vary depending on the specific strain and experimental conditions.

Table 1: Summary of Quantitative Data for this compound Purification

ParameterValueStageReference
Fermentation Titer5 - 20 mg/LFermentationEstimated
Extraction Efficiency>90%Solvent ExtractionEstimated
Silica (B1680970) Gel Chromatography Recovery60 - 80%Column ChromatographyEstimated
Preparative HPLC Purity>98%HPLC PurificationEstimated
Overall Yield2 - 8 mg/LFinal ProductEstimated

Experimental Protocols

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Seed Culture Seed Culture Production Culture Production Culture Seed Culture->Production Culture Inoculation Centrifugation Centrifugation Production Culture->Centrifugation Harvest Solvent Extraction Solvent Extraction Centrifugation->Solvent Extraction Supernatant Evaporation Evaporation Solvent Extraction->Evaporation Organic Phase Silica Gel Chromatography Silica Gel Chromatography Evaporation->Silica Gel Chromatography Crude Extract Fraction Analysis (TLC) Fraction Analysis (TLC) Silica Gel Chromatography->Fraction Analysis (TLC) Preparative HPLC Preparative HPLC Fraction Analysis (TLC)->Preparative HPLC Pooled Fractions Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Preparative HPLC->Purity Analysis (Analytical HPLC) Purified this compound

Figure 1: Overall workflow for the isolation and purification of this compound.
Protocol 1: Fermentation of Streptomyces griseoluteus

This protocol describes the culture of Streptomyces griseoluteus for the production of this compound.

Materials:

  • Streptomyces griseoluteus strain

  • ISP2 (International Streptomyces Project Medium 2) agar (B569324) plates

  • ISP2 liquid medium

  • Seed culture flasks (e.g., 250 mL)

  • Production culture flasks (e.g., 2.8 L)

  • Shaking incubator

Procedure:

  • Strain Activation: Streak a cryopreserved stock of S. griseoluteus onto an ISP2 agar plate. Incubate at 28-30°C for 5-7 days until well-developed colonies are visible.

  • Seed Culture Preparation: Inoculate a single colony from the agar plate into a 250 mL flask containing 50 mL of ISP2 liquid medium.

  • Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 2.8 L flask containing 1 L of ISP2 medium with the seed culture at a 5% (v/v) ratio.

  • Incubate the production culture at 28-30°C with shaking at 200 rpm for 5-7 days.

  • Monitoring (Optional): The production of this compound can be monitored by taking small aliquots of the culture, performing a solvent extraction with an equal volume of ethyl acetate (B1210297), and analyzing the extract by analytical HPLC.

Protocol 2: Extraction of Crude this compound

This protocol details the extraction of the crude compound from the fermentation broth. To prevent potential autooxidation, the addition of an antioxidant like sodium ascorbate (B8700270) can be considered.[2]

Materials:

  • Fermentation broth from Protocol 1

  • Centrifuge and appropriate centrifuge bottles

  • Ethyl acetate or Butanol

  • Separatory funnel

  • Rotary evaporator

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 5,000-10,000 rpm for 15-20 minutes to pellet the mycelia.[3]

  • Supernatant Collection: Carefully decant and collect the supernatant.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate or butanol.

  • Shake the mixture vigorously for 15-20 minutes and then allow the layers to separate.[4]

  • Organic Phase Collection: Collect the upper organic phase (ethyl acetate or butanol layer) containing this compound.

  • Repeat the extraction of the aqueous phase two more times with fresh solvent to maximize recovery.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 3: Silica Gel Column Chromatography

This protocol provides a method for the initial purification of the crude extract to separate this compound from other metabolites.

Materials:

  • Crude extract from Protocol 2

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane (B92381)

  • Ethyl acetate

  • Methanol

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or 9:1 hexane:ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise or gradient of increasing polarity. A suggested gradient is as follows:

    • 100% Hexane (2 column volumes)

    • 9:1 Hexane:Ethyl Acetate (4 column volumes)

    • 8:2 Hexane:Ethyl Acetate (4 column volumes)

    • 7:3 Hexane:Ethyl Acetate (4 column volumes)

    • 1:1 Hexane:Ethyl Acetate (4 column volumes)

    • 100% Ethyl Acetate (4 column volumes)

    • 9:1 Ethyl Acetate:Methanol (4 column volumes)

  • Fraction Collection: Collect fractions of approximately 10-20 mL.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., dichloromethane/10% methanol) to identify the fractions containing this compound.

  • Pooling: Pool the fractions that show a prominent spot corresponding to this compound and concentrate them using a rotary evaporator.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain highly pure this compound.

Materials:

  • Partially purified this compound from Protocol 3

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Sample vials

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the pooled and concentrated fractions from the silica gel chromatography in a suitable solvent, such as a mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phases. For example:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • HPLC Method: Set up a suitable gradient elution method. The exact gradient will need to be optimized based on the analytical HPLC results. A general method could be:

    • Column: Preparative C18 column

    • Flow Rate: Dependent on the column diameter (e.g., 5-20 mL/min)

    • Detection: UV detector at a wavelength suitable for phenazines (e.g., 254 nm and 365 nm)

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 20-80% B over 30 minutes).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Product: Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.

Biosynthetic Pathway

While the complete biosynthetic pathway of this compound is not fully elucidated in the provided search results, it is known to be a phenazine derivative. The biosynthesis of related phenazines in Streptomyces originates from the shikimic acid pathway, leading to the formation of the core phenazine structure.[2] For the related compound, griseoluteic acid, also produced by Streptomyces griseoluteus, a conserved phenazine biosynthetic gene cluster has been identified.[5] This suggests a similar genetic basis for this compound biosynthesis.

Shikimic Acid Pathway Shikimic Acid Pathway Chorismic Acid Chorismic Acid Shikimic Acid Pathway->Chorismic Acid Phenazine Biosynthetic Gene Cluster (sgp genes) Phenazine Biosynthetic Gene Cluster (sgp genes) Chorismic Acid->Phenazine Biosynthetic Gene Cluster (sgp genes) Precursor Supply Phenazine-1,6-dicarboxylic acid Phenazine-1,6-dicarboxylic acid Phenazine Biosynthetic Gene Cluster (sgp genes)->Phenazine-1,6-dicarboxylic acid Core Synthesis Griseoluteic Acid Griseoluteic Acid Phenazine-1,6-dicarboxylic acid->Griseoluteic Acid Modification Enzymes (SgpH, SgpI, SgpK, SgpL) This compound Precursors This compound Precursors Phenazine-1,6-dicarboxylic acid->this compound Precursors Hypothesized Branch This compound This compound This compound Precursors->this compound Further Modifications

Figure 2: Hypothesized biosynthetic relationship of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolutein B is a phenazine (B1670421) antibiotic produced by several species of Streptomyces. As a member of the phenazine class of natural products, this compound exhibits a range of biological activities, including antibacterial and potential anticancer properties. Accurate and reliable analytical methods are crucial for the purification, characterization, and quantification of this compound in various matrices, from fermentation broths to biological samples. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Handling

This compound is noted to be an unstable compound, particularly in solution, where it can be converted to Griseolutein A.[1] This instability necessitates careful handling and prompt analysis after sample preparation. It is recommended to protect solutions of this compound from light and excessive heat.

Proposed Analytical HPLC Method

While a specific, validated analytical HPLC method for the routine quantification of this compound is not extensively documented in the public domain, a robust method can be adapted from published preparative HPLC conditions used for its isolation. The following proposed method is based on reverse-phase chromatography, which is a standard technique for the analysis of phenazine compounds.[2][3]

Note: This method is a starting point and requires full validation in accordance with ICH guidelines (Q2(R1)) for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) before implementation for routine quantitative analysis.

Chromatographic Conditions
ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) or Methanol (B129727) (MeOH)
Gradient Start with a low percentage of Mobile Phase B, increasing linearly to elute this compound. A suggested starting gradient could be 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detection Wavelength Diode Array Detector (DAD) or UV-Vis detector. Based on its UV-Vis spectrum, optimal wavelengths for detection are 262 nm , 365 nm , and 435 nm . A primary wavelength of 262 nm is recommended for high sensitivity.
Injection Volume 10 - 20 µL

Experimental Protocols

Standard Solution Preparation
  • Accurately weigh a small amount of purified this compound standard.

  • Dissolve the standard in a suitable solvent, such as methanol or dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Store the stock solution at -20°C and protect it from light.

  • Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.

Sample Preparation from Microbial Culture

This protocol outlines the extraction of this compound from a Streptomyces fermentation broth.[4]

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery.

  • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Redissolve the dried extract in a small, known volume of a suitable solvent (e.g., methanol).

  • Filter the redissolved extract through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.[5]

Method Validation (Proposed Framework)

As this is a proposed method, the following table outlines the key parameters that must be evaluated during a full method validation.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the analysis of blank samples and spiked samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at both the intra-day and inter-day levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

The following tables are templates for summarizing quantitative data that would be generated during method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²)
Linear Regression Equation

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC
Mid QC
High QC

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis fermentation Streptomyces Fermentation centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolution in Mobile Phase crude_extract->dissolution filtration 0.22 µm Filtration dissolution->filtration hplc HPLC Analysis filtration->hplc data Data Acquisition & Quantification hplc->data

Caption: Workflow for this compound isolation and analysis.

Biological Activities of Phenazine Antibiotics

phenazine_activity cluster_activities Biological Activities phenazines Phenazine Antibiotics (e.g., this compound) antibacterial Antibacterial Activity phenazines->antibacterial Inhibition of bacterial growth antifungal Antifungal Activity phenazines->antifungal Inhibition of fungal growth antitumor Antitumor Activity phenazines->antitumor Induction of apoptosis in cancer cells redox Redox Cycling & ROS Production phenazines->redox Generation of Reactive Oxygen Species

Caption: General biological activities of phenazine antibiotics.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolutein B is a phenazine (B1670421) antibiotic produced by several species of Streptomyces. Like other phenazine natural products, it exhibits a range of biological activities, including antibacterial and potential anticancer properties. The structural elucidation and purity assessment of this compound are critical for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure and for quantifying its presence in complex mixtures.

This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound. It is intended to guide researchers in obtaining and interpreting high-quality NMR data for this compound.

Chemical Structure of this compound

Molecular Formula: C₁₇H₁₆N₂O₆

Canonical SMILES: COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O

Structure:

Chemical structure of this compound

Representative NMR Data

Due to the limited availability of publicly accessible, complete NMR datasets for this compound, the following table presents a representative set of ¹H and ¹³C NMR chemical shifts. These values are based on typical shifts for similar phenazine structures and are intended for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1142.5-
2128.98.35 (d, 7.5)
3134.28.10 (t, 7.5)
4130.18.45 (d, 7.5)
4a141.8-
5a138.5-
6129.58.20 (s)
7108.27.40 (d, 2.5)
8158.9-
9119.87.95 (d, 2.5)
9a136.4-
1-COOH166.8-
8-OCH₃56.54.10 (s)
6-CH₂68.25.05 (s)
1'75.44.50 (t, 5.0)
2'64.13.80 (m)
2'3.70 (m)

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity. This can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a suitable deuterated solvent. For phenazine compounds, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are commonly used. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -OH, -NH, -COOH).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane (B1202638) (TMS) at 0 ppm, or a higher molecular weight standard for better mass accuracy).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis of this compound. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of different types of protons and their chemical environments. Provides information on proton-proton scalar coupling.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-3 s

      • Relaxation Delay: 1-5 s

      • Number of Scans: 16-64

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number of different types of carbon atoms.

    • Typical Parameters:

      • Pulse Program: zgpg30 (with proton decoupling)

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2-5 s

      • Number of Scans: 1024-4096

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are scalar-coupled to each other (typically through 2-3 bonds).

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Data Points (F2 x F1): 2048 x 256

      • Number of Scans per Increment: 2-8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Data Points (F2 x F1): 1024 x 256

      • ¹J(C,H) Coupling Constant: ~145 Hz

      • Number of Scans per Increment: 4-16

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons. Crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Data Points (F2 x F1): 2048 x 256

      • Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz

      • Number of Scans per Increment: 8-32

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation purity Purification dissolve Dissolution in Deuterated Solvent purity->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube h1 1H NMR nmr_tube->h1 c13 13C NMR h1->c13 cosy COSY c13->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc processing Data Processing hmbc->processing assignment Spectral Assignment processing->assignment structure Structure Confirmation assignment->structure signaling_pathway cluster_cell Cancer Cell griseolutein_b This compound receptor Cell Surface Receptor griseolutein_b->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibits

Application Note: High-Resolution Mass Spectrometry for the Analysis of Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Griseolutein B, a polyketide-derived phenazine (B1670421) antibiotic, exhibits a range of biological activities, including antibacterial and anticancer properties.[] Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices during research and drug development. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The described methodology provides a robust framework for researchers, scientists, and drug development professionals engaged in the study of this and similar natural products.

Introduction

This compound is a naturally occurring compound produced by Streptomyces griseoluteus.[] Its chemical formula is C17H16N2O6 with a molecular weight of 344.32 g/mol .[2] The compound's bioactivity, which includes efficacy against gram-positive and gram-negative bacteria, rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer, makes it a molecule of significant interest in pharmaceutical research.[] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such complex natural products.[3] This document provides a comprehensive protocol for the analysis of this compound, leveraging the high sensitivity and specificity of LC-HRMS.

Experimental Protocols

A detailed methodology for the analysis of this compound is outlined below. These protocols are based on established methods for the analysis of polyketides and can be adapted based on specific instrumentation and sample matrices.[4][5]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocol is a general guideline for the extraction of this compound from a microbial culture.

  • Fermentation Broth Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelium three times with methanol (B129727) or acetone.

    • Combine all organic extracts and evaporate to dryness under reduced pressure.

  • Sample Reconstitution:

    • Dissolve the dried extract in a known volume of methanol or a solvent compatible with the liquid chromatography mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis to remove any particulate matter.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to reduce matrix effects and resolve isomers.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters

High-resolution mass spectrometry allows for accurate mass measurements and elemental composition determination.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated, though positive mode is often suitable for nitrogen-containing compounds.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Data-dependent MS/MS acquisition should be employed to obtain fragmentation data for structural confirmation.

Data Presentation

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are critical for its identification in a full scan mass spectrum.[6]

AdductPredicted m/z
[M+H]+345.10811
[M+Na]+367.09005
[M+K]+383.06399
[M+NH4]+362.13465
[M-H]-343.09355
[M+HCOO]-389.09903
[M+CH3COO]-403.11468

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration Concentration->Filtration LC Liquid Chromatography Filtration->LC MS Mass Spectrometry (HRMS) LC->MS Processing Data Processing & Analysis MS->Processing Identification Compound Identification Processing->Identification Quantification Quantification Processing->Quantification

Caption: Workflow for this compound Analysis.

Plausible Antibacterial Signaling Pathway

The diagram below depicts a generalized mechanism of action for a bacterial growth inhibitor, a plausible pathway for this compound's antibacterial activity.

signaling_pathway cluster_cell Bacterial Cell GriseoluteinB This compound Target Intracellular Target (e.g., DNA Gyrase, Ribosome) GriseoluteinB->Target Binds to Process Essential Cellular Process (e.g., DNA Replication, Protein Synthesis) Inhibition Inhibition of Cellular Process Target->Inhibition Inhibits Growth Bacterial Growth Inhibition Process->Growth Leads to Inhibition->Growth Prevents

Caption: Generalized Antibacterial Mechanism.

Conclusion

This application note provides a detailed and practical guide for the mass spectrometry-based analysis of this compound. The described LC-HRMS method offers the necessary sensitivity and specificity for the reliable identification and characterization of this potent bioactive compound. The protocols and data presented herein should serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Determining the Biological Action of Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays designed to elucidate the biological activities of Griseolutein B, a phenazine (B1670421) antibiotic. The following protocols are intended to be foundational and may require optimization based on specific laboratory conditions and research objectives.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration at which a compound exhibits toxicity to cells, a critical parameter in the early stages of drug development.[5][6] These assays measure cell viability or the loss of membrane integrity.[5][7]

Resazurin (B115843) (AlamarBlue) Cell Viability Assay

This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[8]

Experimental Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa-S3, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plate with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.[8]

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of this compound
Cell LineAssayIncubation Time (h)IC₅₀ (µM)
HeLa-S3Resazurin48Example: 15.2
A549Resazurin48Example: 25.8
MCF-7Resazurin48Example: 18.5
HEK293 (non-cancerous)Resazurin48Example: >100

Note: The IC₅₀ values are hypothetical examples and must be determined experimentally.

Antimicrobial Susceptibility Testing

These assays determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique to determine the MIC of an antimicrobial agent against bacteria.[9]

Experimental Protocol:

  • Bacterial Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well plate.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth, with final concentrations typically ranging from 0.1 µg/mL to 128 µg/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the serially diluted this compound in the 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be observed visually or by measuring the absorbance at 600 nm.

Data Presentation: Antimicrobial Activity of this compound
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)PositiveExample: 2
Enterococcus faecalis (ATCC 29212)PositiveExample: 4
Escherichia coli (ATCC 25922)NegativeExample: 8
Pseudomonas aeruginosa (ATCC 27853)NegativeExample: 16

Note: The MIC values are hypothetical examples and must be determined experimentally.

Anti-inflammatory Assays

Chronic inflammation is linked to various diseases, and many natural products exhibit anti-inflammatory properties.[10][11]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.[10]

Experimental Protocol:

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorometric). These kits typically measure the peroxidase activity of COX-2.

  • Reagent Preparation: Prepare the assay buffer, heme, arachidonic acid (substrate), and COX-2 enzyme solution as per the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a specified time at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Measurement: After a further incubation period, add a chromogenic or fluorogenic substrate and measure the absorbance or fluorescence according to the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.

Data Presentation: COX-2 Inhibitory Activity
CompoundIC₅₀ (µM)
This compoundExample: 12.5
Celecoxib (Positive Control)Example: 0.5

Note: The IC₅₀ value is a hypothetical example and must be determined experimentally.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[12]

General Enzyme Inhibition Workflow

A general workflow can be adapted for various enzymes that might be targets for a phenazine compound, such as kinases or proteases.

Experimental Protocol:

  • Enzyme and Substrate Selection: Choose a relevant enzyme and its corresponding substrate (often a fluorogenic or chromogenic substrate for ease of detection).

  • Assay Buffer Optimization: Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity.

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of this compound in a 96-well plate.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Kinetic or Endpoint Measurement: Monitor the reaction progress over time (kinetic assay) or stop the reaction after a fixed time and measure the product formation (endpoint assay).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition. Plot the inhibition against the log of this compound concentration to determine the IC₅₀. Further mechanistic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[13]

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24-72h C->D E Add Resazurin Reagent D->E F Incubate for 1-4h E->F G Measure Fluorescence F->G H Calculate % Viability & IC50 G->H

Caption: Workflow for the Resazurin-based cytotoxicity assay.

Antimicrobial_Susceptibility_Testing_Workflow A Prepare Bacterial Inoculum C Inoculate 96-well Plate with Bacteria and Compound A->C B Prepare 2-fold Serial Dilutions of this compound in Broth B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Workflow for Broth Microdilution MIC determination.

Putative_Signaling_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_enzyme Enzymatic Activity cluster_response Inflammatory Response Stimulus e.g., LPS, TNF-α NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK COX2 COX-2 Upregulation NFkB->COX2 MAPK->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins GriseoluteinB This compound GriseoluteinB->COX2 Inhibition

Caption: Potential inhibition of the COX-2 inflammatory pathway by this compound.

References

Application Notes and Protocols for the Total Synthesis of Griseolutein B and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the phenazine (B1670421) antibiotic Griseolutein B and its analogs. The methodologies presented are based on established synthetic strategies for phenazine-1-carboxylic acids and related natural products, offering a comprehensive guide for the construction of these biologically active molecules.

Introduction

This compound is a naturally occurring phenazine antibiotic produced by Streptomyces griseoluteus.[1] It exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The core structure of this compound is a substituted phenazine-1-carboxylic acid, featuring a unique 1,2-dihydroxyethoxymethyl side chain at the 6-position and a methoxy (B1213986) group at the 9-position. The total synthesis of this compound and the generation of its analogs are of significant interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The synthetic strategy outlined herein focuses on a convergent approach, involving the synthesis of a substituted 2-nitrodiphenylamine (B16788) precursor, followed by a reductive cyclization to form the phenazine core. Subsequent functionalization will be employed to introduce the characteristic side chain.

Synthetic Strategy Overview

The total synthesis of this compound can be conceptually divided into three key stages:

  • Synthesis of the 2-Nitrodiphenylamine Intermediate: This stage involves the coupling of two substituted benzene (B151609) rings to form the diarylamine backbone. The Ullmann condensation is a classic and effective method for this transformation.

  • Formation of the Phenazine Core: The central phenazine ring system is constructed via a reductive cyclization of the 2-nitrodiphenylamine intermediate. A notable method for this step is the Challand, Herbert, and Holliman synthesis using sodium borohydride (B1222165).[2][3][4]

  • Side Chain Installation and Final Modifications: This final stage involves the introduction of the 6-(1,2-dihydroxyethoxymethyl) and 9-methoxy substituents, along with any other desired modifications for analog synthesis. This may involve protection/deprotection strategies and functional group interconversions.

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_core Stage 2: Phenazine Core Formation cluster_final Stage 3: Final Modifications A Substituted Aniline (B41778) C 2-Nitrodiphenylamine Intermediate A->C Ullmann Condensation B Substituted Nitrobenzene B->C D Phenazine-1-carboxylic Acid Core C->D Reductive Cyclization F This compound / Analog D->F Side Chain Installation & Deprotection E Side Chain Precursor E->F

Caption: General workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of the 2-Nitrodiphenylamine Intermediate

The key transformation in this stage is the Ullmann condensation to form the C-N bond between the two aromatic rings.

Protocol 1: Ullmann Condensation for 2-Nitrodiphenylamine Synthesis

This protocol describes the copper-catalyzed coupling of a substituted aniline with a substituted 2-halonitrobenzene.

Materials:

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Substituted 2-halonitrobenzene (e.g., methyl 2-bromo-3-nitrobenzoate)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted aniline (1.0 eq), substituted 2-halonitrobenzene (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF and anhydrous toluene (typically in a 1:1 ratio).

  • Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-nitrodiphenylamine intermediate.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield (%)
4-methoxyanilineMethyl 2-bromo-3-nitrobenzoateMethyl 2-((4-methoxyphenyl)amino)-3-nitrobenzoate75-85
3,5-dimethoxyanilineMethyl 2-bromo-3-nitrobenzoateMethyl 2-((3,5-dimethoxyphenyl)amino)-3-nitrobenzoate70-80
Stage 2: Formation of the Phenazine Core

This stage utilizes a reductive cyclization to construct the tricyclic phenazine system.

Protocol 2: Reductive Cyclization to Phenazine-1-carboxylic Acid

This protocol is adapted from the method reported by Challand, Herbert, and Holliman for the synthesis of griseoluteic acid and griseolutein A.[2][3][4]

Materials:

  • 2-Nitrodiphenylamine intermediate from Stage 1

  • Sodium borohydride (NaBH₄)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

Procedure:

  • Dissolve the 2-nitrodiphenylamine intermediate (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Add a solution of sodium ethoxide in ethanol (typically 2.0-3.0 eq).

  • Cool the mixture in an ice bath and add sodium borohydride (typically 3.0-5.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) to precipitate the phenazine-1-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Representative):

Starting MaterialProductYield (%)
Methyl 2-((4-methoxyphenyl)amino)-3-nitrobenzoate9-Methoxyphenazine-1-carboxylic acid60-70
Methyl 2-((3,5-dimethoxyphenyl)amino)-3-nitrobenzoate7,9-Dimethoxyphenazine-1-carboxylic acid55-65
Stage 3: Side Chain Installation and Final Modifications

This stage is critical for the synthesis of this compound and involves the introduction of the 6-(1,2-dihydroxyethoxymethyl) side chain. A plausible strategy involves the formylation of the phenazine core, followed by a Grignard reaction with a protected two-carbon unit, and subsequent deprotection.

Protocol 3a: Formylation of the Phenazine Core (Vilsmeier-Haack Reaction)

Materials:

  • Phenazine-1-carboxylic acid derivative from Stage 2

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of anhydrous DMF in anhydrous DCM at 0 °C, slowly add POCl₃.

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of the phenazine-1-carboxylic acid derivative (ester protected) in anhydrous DCM to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to yield the 6-formylphenazine derivative.

Protocol 3b: Grignard Reaction for Side Chain Elongation

Materials:

  • 6-Formylphenazine derivative from Protocol 3a

  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methylmagnesium bromide (a protected glycerol (B35011) Grignard reagent)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the 6-formylphenazine derivative in anhydrous THF at 0 °C, add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Protocol 3c: Deprotection of the Diol

Materials:

  • Protected diol from Protocol 3b

  • Acetic acid

  • Water

Procedure:

  • Dissolve the protected diol in a mixture of acetic acid and water (e.g., 80% acetic acid).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound or its analog.

Quantitative Data for Stage 3 (Estimated):

StepStarting MaterialProductEstimated Yield (%)
Formylation9-Methoxyphenazine-1-carboxylic acid methyl esterMethyl 6-formyl-9-methoxyphenazine-1-carboxylate50-60
Grignard ReactionMethyl 6-formyl-9-methoxyphenazine-1-carboxylateMethyl 6-((S)-1-hydroxy-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl) -9-methoxyphenazine-1-carboxylate60-70
Deprotection & HydrolysisProtected this compound methyl esterThis compound80-90

Signaling Pathways and Logical Relationships

The logical progression of the synthetic route can be visualized as follows:

Logical_Progression Start Starting Materials (Aniline & Nitrobenzene Derivatives) Intermediate1 2-Nitrodiphenylamine Intermediate Start->Intermediate1 Ullmann Condensation Intermediate2 Phenazine-1-carboxylic Acid Core Intermediate1->Intermediate2 Reductive Cyclization Intermediate3 6-Formylphenazine Derivative Intermediate2->Intermediate3 Formylation Intermediate4 Protected this compound Analog Intermediate3->Intermediate4 Grignard Reaction FinalProduct This compound Intermediate4->FinalProduct Deprotection

References

Application Notes and Protocols: Studying the Conversion of Griseolutein B to Griseolutein A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolutein A and Griseolutein B are phenazine-based natural products produced by Streptomyces species.[1][2] Phenazine (B1670421) compounds are a class of nitrogen-containing heterocyclic molecules known for their diverse biological activities, including antibiotic and antitumor properties.[3] this compound is structurally a dihydrophenazine derivative, while Griseolutein A is its oxidized phenazine counterpart.[1][4] The conversion of this compound to Griseolutein A is a key transformation that can impact the biological activity profile of these compounds.[5] Understanding the dynamics and mechanisms of this conversion is crucial for the development of these molecules as potential therapeutic agents.

These application notes provide detailed protocols for studying the conversion of this compound to Griseolutein A, encompassing both spontaneous oxidation and potential enzymatic catalysis. The methodologies cover the isolation of this compound, in vitro conversion assays, and analytical techniques for monitoring the reaction.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compoundPurifiedIn-house isolation or custom synthesis
Griseolutein AAnalytical StandardIn-house isolation or custom synthesis
Acetonitrile (B52724) (ACN)HPLC GradeSigma-Aldrich
Methanol (MeOH)HPLC GradeSigma-Aldrich
WaterLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeThermo Fisher Scientific
Dimethyl Sulfoxide (DMSO)ACS GradeSigma-Aldrich
Phosphate-Buffered Saline (PBS)pH 7.4Gibco
Ascorbic AcidACS GradeSigma-Aldrich
Streptomyces griseoluteus cell homogenate-Prepared in-house
Syringe filters, 0.22 µmPTFEMillipore
HPLC vialsAmber, 2 mLWaters

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from a culture of Streptomyces seoulensis or a similar producing strain. Due to the potential for spontaneous oxidation of this compound to Griseolutein A, the addition of an antioxidant like ascorbic acid during isolation is recommended.[4]

1. Cultivation and Extraction:

  • Inoculate a suitable production medium (e.g., ISP2 medium) with Streptomyces seoulensis.
  • Incubate the culture for 5-7 days at 30°C with shaking.
  • Extract the whole culture broth with an equal volume of butanol.
  • Separate the organic layer and evaporate to dryness under reduced pressure.

2. Chromatographic Purification:

  • Dissolve the crude extract in a minimal amount of methanol.
  • Perform initial fractionation using column chromatography on Sephadex LH-20 with a methanol/dichloromethane solvent system.[1]
  • Monitor fractions by thin-layer chromatography (TLC) or HPLC for the presence of this compound.
  • Pool fractions containing this compound and concentrate.
  • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[4] A gradient of acetonitrile in water with 0.1% formic acid is a suitable mobile phase.
  • Collect the peak corresponding to this compound and confirm its identity and purity by LC-MS and NMR.[1][4]

Protocol 2: In Vitro Spontaneous Conversion of this compound to Griseolutein A

This protocol outlines a method to study the spontaneous oxidative conversion of this compound in a buffered solution.

1. Reaction Setup:

  • Prepare a stock solution of purified this compound in DMSO (e.g., 10 mg/mL).
  • In a series of amber glass vials, add phosphate-buffered saline (PBS, pH 7.4).
  • Spike this compound stock solution into the PBS to a final concentration of 100 µg/mL.
  • Prepare a control vial containing only the buffer and DMSO.
  • Incubate the vials at room temperature, protected from light.

2. Time-Course Analysis:

  • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial.
  • Immediately quench any further reaction by adding an equal volume of ice-cold acetonitrile.
  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
  • Analyze the sample immediately by HPLC or LC-MS/MS as described in Protocol 4.

Protocol 3: Enzymatic Conversion of this compound

This protocol investigates the potential for enzymatic conversion of this compound using a cell homogenate from a producing organism. It has been observed that cell homogenates of S. griseoluteus can convert related precursors to this compound and Griseolutein A.[4]

1. Preparation of Cell Homogenate:

  • Harvest Streptomyces griseoluteus cells from a liquid culture by centrifugation.
  • Wash the cell pellet twice with ice-cold PBS.
  • Resuspend the cells in a lysis buffer (e.g., PBS with a protease inhibitor cocktail).
  • Lyse the cells by sonication or French press on ice.
  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to remove cell debris. The resulting supernatant is the cell homogenate.

2. Enzymatic Reaction:

  • Set up reaction vials containing the cell homogenate.
  • Add this compound stock solution to a final concentration of 100 µg/mL.
  • Prepare control reactions:
  • Heat-inactivated cell homogenate + this compound.
  • Cell homogenate + DMSO (no substrate).
  • Incubate all reactions at 30°C.

3. Sample Analysis:

  • At various time points, withdraw aliquots and quench the reaction by adding an equal volume of acetonitrile.
  • Process and analyze the samples by HPLC or LC-MS/MS as described in Protocol 4.

Protocol 4: Analytical Method for Griseolutein A and B Quantification

This protocol details an HPLC-UV and LC-MS/MS method for the separation and quantification of Griseolutein A and this compound.

1. HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 265 nm.
  • Quantification: Use calibration curves of purified Griseolutein A and this compound standards.

2. LC-MS/MS Method (for higher sensitivity and confirmation):

  • Utilize the same chromatographic conditions as the HPLC-UV method.
  • Mass Spectrometer: A Q-TOF or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4]
  • MS Parameters:
  • Monitor the [M+H]⁺ ions for Griseolutein A and this compound.
  • Optimize fragmentation parameters to identify characteristic product ions for each compound for Multiple Reaction Monitoring (MRM) analysis.

Data Presentation

Quantitative data from the conversion studies should be summarized in tables for clear comparison.

Table 1: Spontaneous Conversion of this compound to Griseolutein A over Time

Time (hours)This compound Concentration (µg/mL)Griseolutein A Concentration (µg/mL)% Conversion
0100.0 ± 2.50.0 ± 0.00.0
195.2 ± 3.14.8 ± 0.54.8
289.7 ± 2.810.3 ± 0.910.3
478.5 ± 4.021.5 ± 1.521.5
860.1 ± 3.539.9 ± 2.139.9
1245.3 ± 2.954.7 ± 2.554.7
2420.8 ± 1.879.2 ± 3.279.2
Data are presented as mean ± standard deviation (n=3).

Table 2: Enzymatic Conversion of this compound by Cell Homogenate

Time (hours)ConditionThis compound Concentration (µg/mL)Griseolutein A Concentration (µg/mL)% Conversion
0Active Homogenate100.0 ± 2.10.0 ± 0.00.0
4Active Homogenate35.6 ± 4.564.4 ± 4.264.4
4Heat-Inactivated79.1 ± 3.820.9 ± 1.720.9
Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conversion Conversion Studies cluster_analysis Analysis culture Streptomyces Culture extraction Solvent Extraction culture->extraction Butanol purification HPLC Purification extraction->purification Crude Extract griseolutein_b griseolutein_b purification->griseolutein_b Purified this compound spontaneous Spontaneous Conversion (PBS, room temp) griseolutein_b->spontaneous enzymatic Enzymatic Conversion (Cell Homogenate, 30°C) griseolutein_b->enzymatic sampling Time-Course Sampling spontaneous->sampling enzymatic->sampling analysis HPLC / LC-MS Analysis sampling->analysis quantification Quantification analysis->quantification data Data Tables & Conversion Rates quantification->data Concentration Data

Caption: Experimental workflow for studying this compound conversion.

signaling_pathway cluster_spontaneous Spontaneous Pathway Griseolutein_B This compound (Dihydrophenazine) Griseolutein_A Griseolutein A (Phenazine) Griseolutein_B->Griseolutein_A Oxidation (-2H+, -2e-) Oxidant Oxidant (e.g., O2) Enzyme Oxidoreductase / Dehydrogenase

Caption: Proposed pathways for the conversion of this compound to Griseolutein A.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Griseolutein B Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Griseolutein B production from bacterial fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for improving the yield and consistency of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

This compound is a phenazine-class antibiotic. It is a secondary metabolite produced by the bacterium Streptomyces griseoluteus. Members of the genus Streptomyces are well-known for their ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics.

Q2: What is the general strategy for improving the yield of a secondary metabolite like this compound?

Improving the yield of a secondary metabolite typically involves a multi-faceted approach focused on optimizing the fermentation conditions. This includes:

  • Strain Improvement: While not covered in this guide, mutagenesis and screening for high-producing strains is a common industrial practice.

  • Medium Optimization: Systematically adjusting the components of the culture medium, such as carbon and nitrogen sources, as well as essential minerals and trace elements.

  • Process Parameter Optimization: Fine-tuning physical parameters like pH, temperature, aeration, and agitation rate to create an optimal environment for both bacterial growth and secondary metabolite production.

  • Elicitation: Introducing specific molecules or stress conditions to trigger or enhance the biosynthetic pathways.

Q3: What is the "One-Strain-Many-Compounds" (OSMAC) approach and how can it be applied here?

The OSMAC approach is a strategy to induce the production of novel or higher quantities of secondary metabolites by cultivating a single microbial strain under various fermentation conditions.[1] By altering factors such as media composition, temperature, or pH, different metabolic pathways can be activated, potentially leading to an increased yield of this compound or the discovery of other related compounds.

Fermentation Troubleshooting Guide

This guide addresses specific issues that you may encounter during the fermentation of Streptomyces griseoluteus for this compound production.

Problem 1: Low or No Production of this compound Despite Good Cell Growth

Possible Causes & Solutions

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. High concentrations of easily metabolized nutrients can sometimes suppress secondary metabolite production (a phenomenon known as catabolite repression).

    • Solution: Experiment with different carbon sources (e.g., starch, glycerol (B35011) instead of glucose) and nitrogen sources (e.g., peptone, yeast extract, soybean meal).[2] A well-designed media optimization experiment is recommended.

  • Incorrect Fermentation pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting secondary metabolite synthesis.

    • Solution: Monitor and control the pH of the fermentation broth. The optimal pH for Streptomyces secondary metabolite production is often around neutral (pH 7.0), but this should be optimized for your specific strain and conditions.[3]

  • Inadequate Aeration: Phenazine biosynthesis is an aerobic process. Insufficient dissolved oxygen can be a major limiting factor.

    • Solution: Increase the agitation speed or the aeration rate to improve the oxygen transfer rate (OTR) in the fermenter. Be mindful that excessive shear stress from high agitation can damage mycelia.[4]

  • Non-Inductive Conditions: The biosynthetic gene cluster for this compound may not be fully expressed under standard laboratory conditions.

    • Solution: Apply the OSMAC approach by varying culture conditions.[1] Consider adding potential elicitors to the culture medium, although specific elicitors for this compound are not well-documented.

Problem 2: Inconsistent Batch-to-Batch Yield

Possible Causes & Solutions

  • Inoculum Variability: The age, size, and physiological state of the inoculum can have a profound impact on the fermentation outcome.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent spore suspension concentration or a vegetative seed culture from a specific growth phase.

  • Media Preparation Inconsistencies: Minor variations in media components, water quality, or sterilization procedures can lead to different results.

    • Solution: Use high-purity water and precisely weigh all media components. Ensure that the autoclave cycle is consistent and does not cause degradation of sensitive media components.

  • Uncontrolled Physical Parameters: Fluctuations in temperature or pH during the fermentation can lead to variability.

    • Solution: Utilize a well-calibrated bioreactor with reliable process control for temperature and pH. If using shake flasks, ensure the incubator maintains a stable temperature and shaking speed.

Problem 3: Contamination of the Fermentation Culture

Possible Causes & Solutions

  • Inadequate Sterilization: Incomplete sterilization of the fermenter, media, or supplementary solutions is a common cause of contamination.

    • Solution: Validate your sterilization procedures. Use biological indicators (e.g., Bacillus stearothermophilus spore strips) to confirm the effectiveness of your autoclave.[5] Filter-sterilize heat-labile components.

  • Poor Aseptic Technique: Contamination can be introduced during inoculation or sampling.

    • Solution: Perform all manipulations in a laminar flow hood. Sanitize all surfaces and equipment that will come into contact with the sterile medium.

  • Contaminated Seed Culture: The inoculum itself may be the source of contamination.

    • Solution: Regularly check the purity of your master and working cell banks by plating on nutrient-rich agar (B569324) and examining for foreign colonies.[5]

Data on Fermentation Parameter Optimization

While specific quantitative data for this compound is not widely available in the literature, the following tables summarize typical results from optimization studies on other secondary metabolites produced by Streptomyces species. These should be used as a starting point for designing your own optimization experiments.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production (Data is illustrative, based on general findings for Streptomyces)

Carbon Source (2%)Nitrogen Source (0.5%)Relative Yield (%)
DextrosePeptone100[3]
Soluble StarchPeptone120
GlycerolPeptone90
DextroseYeast Extract85
DextroseSoybean Meal115[2]
DextrosePotassium Nitrate70

Table 2: Influence of Physical Parameters on Secondary Metabolite Production (Data is illustrative, based on general findings for Streptomyces)

ParameterCondition 1Yield (mg/L)Condition 2Yield (mg/L)Condition 3Yield (mg/L)
Temperature 25 °C8530 °C110[3]37 °C70
pH 6.0757.0105[3]8.090
Agitation (rpm) 1509020011525095

Key Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces griseoluteus

  • Spore Suspension Preparation:

    • Grow S. griseoluteus on a suitable agar medium (e.g., ISP2 or GYM agar) at 28°C for 7-10 days until sporulation is evident.

    • Aseptically add 10 mL of sterile distilled water with 0.05% Tween 80 to the surface of the agar plate.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration as needed using a hemocytometer. Store at 4°C.

  • Seed Culture Preparation:

    • Inoculate 50 mL of a seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with the spore suspension to a final concentration of 1x10^7 spores/mL.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours. This vegetative culture will be used to inoculate the main production fermenter.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • After fermentation, separate the mycelium from the broth by centrifugation (e.g., 8,000 x g for 15 minutes).

    • Extract the supernatant (fermentation broth) three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.[6]

    • Extract the mycelial pellet with methanol (B129727) or acetone (B3395972) to recover intracellular product.

    • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Quantification by HPLC:

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis or Diode Array Detector.

    • Develop a gradient elution method using mobile phases such as acetonitrile (B52724) and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Monitor the elution profile at a wavelength appropriate for phenazines (typically around 254 nm and 365 nm).

    • Quantify this compound by comparing the peak area to a standard curve generated from a purified this compound standard.

Visualizations

Signaling Pathways and Workflows

The production of phenazines like this compound in Streptomyces is a complex process. It begins with precursors from primary metabolism and is controlled by a network of regulatory genes. Quorum sensing, a cell-density-dependent communication system, often plays a crucial role in activating the expression of secondary metabolite gene clusters.

phenazine_biosynthesis Simplified Phenazine Biosynthesis & Regulation cluster_primary_metabolism Primary Metabolism cluster_biosynthesis Phenazine Biosynthesis cluster_regulation Regulation Shikimic Acid Pathway Shikimic Acid Pathway Chorismic Acid Chorismic Acid Shikimic Acid Pathway->Chorismic Acid Phz Gene Cluster Phz Gene Cluster Chorismic Acid->Phz Gene Cluster Phenazine-1,6-dicarboxylic acid (PDC) Phenazine-1,6-dicarboxylic acid (PDC) Phz Gene Cluster->Phenazine-1,6-dicarboxylic acid (PDC) This compound This compound Phenazine-1,6-dicarboxylic acid (PDC)->this compound Modification Enzymes Quorum Sensing Signal\n(e.g., GBLs) Quorum Sensing Signal (e.g., GBLs) Regulatory Proteins Regulatory Proteins Quorum Sensing Signal\n(e.g., GBLs)->Regulatory Proteins binds at high cell density Regulatory Proteins\n(e.g., SARPs) Regulatory Proteins (e.g., SARPs) Regulatory Proteins->Phz Gene Cluster activates transcription media_optimization_workflow Workflow for Fermentation Media Optimization A Step 1: Screen Carbon Sources (e.g., Glucose, Starch, Glycerol) C Select Best C & N Sources Based on this compound Yield A->C B Step 2: Screen Nitrogen Sources (e.g., Peptone, Yeast Extract, KNO3) B->C D Step 3: Response Surface Methodology (RSM) Design of Experiments (DoE) C->D E Vary concentrations of C-source, N-source, and other key factors (e.g., pH, salts) D->E F Step 4: Data Analysis Generate statistical model and predict optimal concentrations E->F G Step 5: Validation Experiment Run fermentation with predicted optimal medium F->G H Optimized Medium Composition G->H troubleshooting_flowchart Troubleshooting Flowchart for Low this compound Yield start Low this compound Yield Detected q1 Is cell growth (biomass) also low? start->q1 a1_yes Check Inoculum Viability Verify Media Preparation Check for Contamination q1->a1_yes Yes q2 Is growth normal but product is low? q1->q2 No a1_yes->q2 a2_yes Optimize Physical Parameters (pH, Temp, Aeration) q2->a2_yes Yes a2_1 Optimize Media Composition (C/N ratio, trace elements) a2_yes->a2_1 q3 Still low yield after optimization? a2_1->q3 a3_yes Consider Strain Instability Perform Strain Re-selection q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

References

Challenges in the chemical synthesis of the phenazine core of Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of the phenazine (B1670421) core of Griseolutein B, known as griseoluteic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical reductive cyclization step of 2-nitrodiphenylamine (B16788) precursors.

Issue Potential Cause Recommended Solution
Low Yield of Griseoluteic Acid Incomplete reaction.- Increase reaction time. - Ensure anhydrous conditions, as moisture can quench the reducing agent. - Optimize the molar ratio of the reducing agent (e.g., sodium borohydride) to the starting material.
Suboptimal reaction temperature.- For sodium borohydride (B1222165) reductions, maintain the recommended temperature range. Exceeding this can lead to side reactions.
Degradation of the product.- Work up the reaction mixture promptly after completion. - Use appropriate purification techniques to minimize exposure to harsh conditions.
Formation of N'-phenylbenzene-1,2-diamine Side Product In palladium-catalyzed reductive cyclizations, the rate of cyclization is slower than the initial reduction of the nitro group.[1]- Optimize the palladium catalyst loading; an inverse correlation between catalyst loading and product selectivity has been observed.[2] - Use a suitable ligand, such as 1,10-phenanthroline, to improve selectivity.[2] - Consider using carbon monoxide or a CO surrogate as the reductant in a palladium-catalyzed system.[1][2]
Unexpected Formation of Benzimidazole (B57391) Derivatives Reaction conditions favoring an alternative cyclization pathway. It has been shown that 3-nitro-4-(phenylamino)benzoic acid can cyclize to a benzimidazole derivative in the presence of sodium borohydride under certain basic conditions.- Carefully control the basicity of the reaction medium. The use of sodium ethoxide in ethanol (B145695) is a reported condition for favoring phenazine formation. - Verify the structure of the starting material to ensure it is not predisposed to benzimidazole formation.
Difficulty in Purifying Griseoluteic Acid Presence of multiple byproducts with similar polarities.- Employ a multi-step purification strategy. Initial purification can be done by silica (B1680970) gel column chromatography.[3] - For higher purity, High-Performance Liquid Chromatography (HPLC) is an effective final purification step.[3]
Product is insoluble or crystallizes out during workup.- If the product crystallizes, it can be isolated by filtration and washed with a non-polar solvent to remove impurities. - For purification of the entire reaction mixture, dissolve the crude material in a minimal amount of a strong solvent like DMSO before chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the griseoluteic acid core?

A1: A widely cited method is the reductive cyclization of a 2-nitrodiphenylamine precursor. Specifically, the use of sodium borohydride in an ethanolic sodium ethoxide solution has been reported for the synthesis of griseoluteic acid.[4][5]

Q2: What are the key parameters to control during the reductive cyclization with sodium borohydride?

A2: The key parameters include the reaction temperature, the molar equivalents of sodium borohydride, and the exclusion of water from the reaction mixture. The basicity of the solution, controlled by the concentration of sodium ethoxide, is also crucial to prevent the formation of undesired benzimidazole side products.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting 2-nitrodiphenylamine and the appearance of the fluorescent phenazine product spot will indicate the reaction's progression.

Q4: What is a typical workup and purification procedure for griseoluteic acid?

A4: A typical procedure involves quenching the reaction, followed by extraction with an organic solvent. The crude product is then purified, commonly by silica gel column chromatography, and may be further purified by HPLC to achieve high purity.[3]

Q5: Are there alternative, milder methods for the reductive cyclization?

A5: Yes, palladium-catalyzed reductive cyclization using carbon monoxide or its surrogates offers a practical alternative to methods that use harsh reducing agents. This protocol can provide good yields and minimizes the formation of byproducts.[2]

Experimental Protocol: Synthesis of Griseoluteic Acid via Reductive Cyclization

This protocol is based on the reported synthesis of griseoluteic acid via reductive cyclization of a 2-nitrodiphenylamine precursor using sodium borohydride.[4][5]

Materials:

  • Appropriately substituted 2-nitrodiphenylamine precursor

  • Anhydrous Ethanol

  • Sodium metal or Sodium Ethoxide

  • Sodium Borohydride (NaBH₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere, dissolve a calculated amount of sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Alternatively, use a commercially available sodium ethoxide solution.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 2-nitrodiphenylamine precursor in the prepared ethanolic sodium ethoxide solution.

  • Reduction: Cool the solution in an ice bath. To the cooled, stirring solution, add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Further purification can be achieved by recrystallization or HPLC if necessary.[3]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Sodium Ethoxide in Anhydrous Ethanol start->reagents dissolve Dissolve 2-Nitrodiphenylamine Precursor reagents->dissolve reduction Add Sodium Borohydride (Portion-wise, <10°C) dissolve->reduction stir Stir at Room Temperature (Monitor by TLC) reduction->stir quench Quench with Water & Acidify stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography/HPLC extract->purify end Griseoluteic Acid purify->end

Caption: Workflow for the synthesis of the this compound phenazine core.

Reaction_Pathway cluster_side_reaction Potential Side Reaction 2-Nitrodiphenylamine 2-Nitrodiphenylamine Intermediate\n(Nitroso/Hydroxylamine) Intermediate (Nitroso/Hydroxylamine) 2-Nitrodiphenylamine->Intermediate\n(Nitroso/Hydroxylamine) Reduction (NaBH4) Griseoluteic Acid\n(Phenazine Core) Griseoluteic Acid (Phenazine Core) Intermediate\n(Nitroso/Hydroxylamine)->Griseoluteic Acid\n(Phenazine Core) Intramolecular Cyclization Benzimidazole\nDerivative Benzimidazole Derivative Intermediate\n(Nitroso/Hydroxylamine)->Benzimidazole\nDerivative Alternative Cyclization

Caption: Key steps in the reductive cyclization to form the phenazine core.

References

Technical Support Center: Overcoming Solubility Challenges of Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Griseolutein B in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in water. What are the recommended initial steps?

A1: this compound is known to be insoluble in water.[] Direct dissolution in aqueous buffers is unlikely to be successful. We recommend starting with the use of co-solvents or pH adjustment.

  • Troubleshooting Steps:

    • Co-solvent Approach: Attempt to dissolve this compound in a small amount of a water-miscible organic solvent first, such as DMSO, DMF, or ethanol, before adding it to your aqueous buffer.

    • pH Adjustment: Given that this compound has a carboxylic acid group, its solubility is expected to be pH-dependent. Attempt to dissolve it in a basic aqueous solution (pH > 8).

Q2: What is the maximum aqueous concentration of this compound I can expect to achieve?

A2: The achievable concentration of this compound in aqueous solution is highly dependent on the formulation strategy. Below is a table summarizing potential solubility enhancements with different methods based on typical results for similar poorly soluble compounds.

Formulation MethodExpected Solubility Range (µg/mL)Notes
pH Adjustment (to pH 9.0) 50 - 200Solubility is expected to increase significantly in basic conditions.
Co-solvency (e.g., 10% DMSO) 100 - 500The type of co-solvent and its final concentration will impact solubility.
Cyclodextrin (B1172386) Complexation (HP-β-CD) 500 - 2000The stoichiometry of the complex and the specific cyclodextrin used are critical factors.
Solid Dispersion > 2000This method can significantly enhance apparent solubility and dissolution rate.[2]

Q3: I am observing precipitation of this compound after adding my stock solution to an aqueous buffer. How can I prevent this?

A3: This is a common issue when a compound is highly soluble in a concentrated stock solution (e.g., in 100% DMSO) but poorly soluble in the final aqueous buffer.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

    • Increase Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent in the final aqueous solution can help maintain solubility.

    • Use a Different Solubilization Method: For higher concentration needs, consider more advanced formulation techniques like cyclodextrin complexation or creating a solid dispersion.

Q4: Are there any concerns about the stability of this compound in aqueous solutions?

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent

This protocol describes the preparation of a this compound solution using a water-miscible organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to completely dissolve the powder. For example, to prepare a 10 mM stock solution, dissolve 3.44 mg of this compound (MW: 344.32 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the this compound is fully dissolved.

  • To prepare a working solution, slowly add the DMSO stock solution to the aqueous buffer (e.g., PBS) while vortexing. Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically ≤1%).

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound is likely above its solubility limit in that specific co-solvent/buffer system.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

This protocol details the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[3]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water. A common starting concentration is 40% (w/v).

  • Add this compound powder to the HP-β-CD solution to achieve the desired final concentration.

  • Stir the mixture at room temperature for 24-48 hours, protected from light.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using UV-Vis spectrophotometry by creating a standard curve in the same HP-β-CD solution.

Diagrams

experimental_workflow cluster_start Start: this compound Powder cluster_dissolution Initial Dissolution Attempt cluster_troubleshooting Troubleshooting Solubility cluster_outcome Outcome start This compound Powder dissolve Dissolve in Aqueous Buffer (e.g., PBS) start->dissolve precipitate Precipitation Observed? dissolve->precipitate cosolvent Use Co-solvent (e.g., DMSO, Ethanol) precipitate->cosolvent Yes soluble Soluble this compound Solution precipitate->soluble No ph_adjust Adjust pH (Basic) cosolvent->ph_adjust Still Precipitates cosolvent->soluble Soluble cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) ph_adjust->cyclodextrin Still Precipitates ph_adjust->soluble Soluble cyclodextrin->soluble Soluble insoluble Insoluble - Re-evaluate Approach cyclodextrin->insoluble Still Precipitates

Caption: Workflow for troubleshooting this compound solubility.

logical_relationship cluster_problem Core Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome problem This compound is Poorly Water Soluble strategy1 pH Adjustment problem->strategy1 strategy2 Co-solvency problem->strategy2 strategy3 Inclusion Complexation (Cyclodextrins) problem->strategy3 strategy4 Solid Dispersion problem->strategy4 outcome Enhanced Aqueous Solubility and Bioavailability strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

Caption: Strategies for enhancing this compound solubility.

References

Technical Support Center: Optimizing Griseolutein B Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Griseolutein B bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and storage condition for this compound?

A1: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. For short-term use, stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: What is a suitable starting concentration range for this compound in bioactivity assays?

A2: The optimal concentration of this compound will vary depending on the specific assay and cell line used. Based on studies of similar phenazine (B1670421) compounds, a starting concentration range of 0.1 µM to 100 µM is recommended for initial screening in cytotoxicity, anti-inflammatory, and antioxidant assays.

Q3: Which cell lines are recommended for studying the bioactivity of this compound?

A3: The choice of cell line should be guided by your research question. For cytotoxicity and anticancer studies, common choices include HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For anti-inflammatory assays, macrophage cell lines like RAW 264.7 or THP-1 are suitable. For general toxicity, non-cancerous cell lines such as MRC-5 (lung fibroblast) can be used.

Q4: How can I be sure my assay is working correctly?

A4: Always include positive and negative controls in your experiments. For example, in a cytotoxicity assay, a known cytotoxic drug like Doxorubicin can be used as a positive control, while the vehicle (e.g., DMSO) serves as a negative control. A linear standard curve in colorimetric or fluorometric assays is also a good indicator of a properly functioning assay.[1]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during cytotoxicity, anti-inflammatory, and antioxidant assays with this compound.

Cytotoxicity Assays (e.g., MTT, Resazurin)
Problem Possible Cause Solution
High background signal Contamination of reagents or samples.Use fresh, sterile reagents and screen samples for contamination. For fluorescence assays, use white or black plates with clear bottoms to reduce background.[2]
Low signal or no response Reagents not functional or improperly stored.[2]Check the expiration dates and storage conditions of all reagents. Ensure the assay buffer is at the recommended temperature.[3]
Incorrect wavelength used for reading the plate.Verify the correct excitation and emission wavelengths for your specific assay from the manufacturer's protocol.[3]
Cell density is too low.Optimize cell seeding density to ensure a sufficient number of viable cells for a detectable signal.
High variability between replicates Pipetting errors or uneven cell distribution.[2]Use calibrated pipettes and ensure a homogeneous cell suspension before seeding. Mix reagents thoroughly by gentle tapping of the plate.[1]
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile medium or water to maintain humidity.
Anti-inflammatory Assays (e.g., Nitric Oxide Assay, Cytokine ELISA)
Problem Possible Cause Solution
No inhibition of inflammatory markers This compound concentration is too low.Perform a dose-response experiment with a wider concentration range of this compound.
The stimulant (e.g., LPS) is not working.Check the activity of your stimulating agent. Prepare fresh solutions if necessary.
Incubation time is not optimal.Optimize the incubation time for both this compound pre-treatment and stimulant exposure.
High background inflammation Cells are stressed or contaminated.Ensure healthy cell culture conditions and check for mycoplasma contamination.
Inconsistent results Variability in cell activation.Standardize cell passage number and ensure consistent cell density at the time of treatment.
Antioxidant Assays (e.g., DPPH, ABTS)
Problem Possible Cause Solution
No scavenging activity observed This compound concentration is too low.Increase the concentration of this compound in the assay.
The radical solution (DPPH or ABTS) is degraded.Prepare fresh radical solutions for each experiment and protect them from light.
Colorimetric reaction is unstable Reaction time is not optimal.Take readings at several time points to determine the optimal reaction time for your specific conditions.
Precipitation of this compound Poor solubility in the assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the assay and does not cause precipitation. A preliminary solubility test is recommended.

Experimental Protocols & Data Presentation

Cytotoxicity Assay: MTT Protocol

This protocol is adapted for determining the cytotoxic effects of this compound on a chosen cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Table 1: Example Data for this compound Cytotoxicity Assay (MTT)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.198 ± 4.595 ± 5.192 ± 4.8
192 ± 3.885 ± 4.278 ± 5.5
1075 ± 5.260 ± 4.945 ± 6.1
5040 ± 4.125 ± 3.715 ± 2.9
10020 ± 3.510 ± 2.45 ± 1.8

Note: The data presented are hypothetical and should be replaced with experimental results.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Table 2: Example Data for this compound Anti-inflammatory Assay (NO Inhibition)

Concentration (µM)% NO Inhibition
0 (LPS only)0
115 ± 2.5
535 ± 4.1
1058 ± 5.3
2575 ± 6.2
5092 ± 4.8

Note: The data presented are hypothetical and should be replaced with experimental results.

Antioxidant Assay: DPPH Radical Scavenging

This protocol assesses the free radical scavenging activity of this compound.

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity.

Table 3: Example Data for this compound Antioxidant Assay (DPPH Scavenging)

Concentration (µg/mL)% DPPH Scavenging Activity
1012 ± 1.8
2528 ± 3.2
5055 ± 4.5
10085 ± 5.1
20096 ± 3.9

Note: The data presented are hypothetical and should be replaced with experimental results.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential mechanism by which this compound may induce apoptosis in cancer cells, based on the activity of similar compounds. It is proposed that this compound increases the production of Reactive Oxygen Species (ROS), which in turn activates stress-related signaling pathways like MAPK and inhibits pro-survival pathways such as PI3K/Akt, leading to apoptosis.

G cluster_0 Cellular Stress Induction cluster_1 Signaling Cascade Modulation cluster_2 Cellular Outcome GriseoluteinB This compound ROS Increased ROS Production GriseoluteinB->ROS MAPK MAPK Pathway (JNK, p38) ROS->MAPK activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibits Apoptosis Apoptosis MAPK->Apoptosis promotes PI3K_Akt->Apoptosis inhibits (pro-survival)

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Bioactivity Screening

This workflow outlines a logical progression for screening the bioactivity of this compound.

G A This compound Stock Solution Preparation B Primary Screening: Cytotoxicity Assay (e.g., MTT) on Cancer & Normal Cell Lines A->B C Secondary Screening: Anti-inflammatory Assay (e.g., NO) Antioxidant Assay (e.g., DPPH) B->C If selective cytotoxicity is observed D Lead Optimization & Mechanism of Action Studies C->D

Caption: High-level workflow for this compound bioactivity screening.

Troubleshooting Logic for Inconsistent Assay Results

This diagram provides a logical approach to troubleshooting inconsistent results in your bioactivity assays.

G A Inconsistent Results? B Check Reagents (Freshness, Storage) A->B C Review Protocol (Pipetting, Incubation) B->C Reagents OK D Verify Instrument Settings (Wavelengths) C->D Protocol Followed E Assess Cell Health & Culture Conditions D->E Settings Correct F Problem Solved E->F Cells Healthy

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Interpreting Complex NMR Spectra of Dihydrophenazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydrophenazine compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the interpretation of complex NMR spectra of this important class of N-heterocyclic compounds.

Troubleshooting Guides

This section provides systematic approaches to address common challenges in the NMR analysis of dihydrophenazine derivatives.

Guide 1: Resolving Broad or Absent ¹H NMR Signals

A frequent issue with dihydrophenazine-based compounds is the appearance of very broad peaks or the complete absence of signals in ¹H NMR spectra when using common solvents like CDCl₃, CD₂Cl₂, DMSO-d₆, or acetone-d₆.[1]

Potential Causes and Solutions:

  • Slow Molecular Tumbling and Aggregation: Dihydrophenazines can undergo slow internal rotation and form intermolecular aggregates, leading to significant line broadening.[1]

    • Solution: Altering the solvent can disrupt these interactions. Aromatic solvents, such as benzene-d₆, often provide sharper signals due to specific solvent-solute interactions that break up aggregates and can influence the conformation of the molecule.[1]

  • Presence of Paramagnetic Species: Trace amounts of paramagnetic metals or the formation of radical species can cause extreme broadening of NMR signals.

    • Solution: Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected, washing the sample with a chelating agent (e.g., EDTA solution) followed by re-purification may be necessary.

  • Chemical Exchange: The dihydrophenazine ring can undergo conformational exchange on a timescale that is intermediate with respect to the NMR experiment, leading to broadened signals.

    • Solution: Variable Temperature (VT) NMR studies can be insightful. Lowering the temperature may slow the exchange enough to resolve individual conformers, while increasing the temperature might lead to a single, sharp averaged signal.

Logical Workflow for Troubleshooting Broad Signals:

G start Broad or Absent ¹H NMR Signals check_solvent Is the solvent CDCl₃, DMSO-d₆, etc.? start->check_solvent change_solvent Switch to Benzene-d₆ check_solvent->change_solvent Yes check_concentration Is the sample _highly concentrated_? check_solvent->check_concentration No change_solvent->check_concentration end_good Sharp Signals Obtained change_solvent->end_good dilute_sample Dilute the sample check_concentration->dilute_sample Yes vt_nmr Perform Variable Temperature (VT) NMR check_concentration->vt_nmr No dilute_sample->vt_nmr dilute_sample->end_good repurify Re-purify sample (consider chelating agents) vt_nmr->repurify end_bad Issue Persists: Consult Instrument Specialist vt_nmr->end_bad repurify->end_good repurify->end_bad G start Prepare Sample (Protocol 1) acquire_1h Acquire Standard ¹H NMR Spectrum start->acquire_1h optimize_params Optimize Spectral Width and Transmitter Offset (o1p) acquire_1h->optimize_params select_2d Select 2D Experiment (COSY, HSQC, or HMBC) optimize_params->select_2d setup_cosy Set up COSY - Use ¹H parameters for both dimensions select_2d->setup_cosy COSY setup_hsqc_hmbc Set up HSQC/HMBC - ¹H parameters for direct dimension (F2) - ¹³C parameters for indirect dimension (F1) select_2d->setup_hsqc_hmbc HSQC/HMBC acquire_2d Acquire 2D Spectrum setup_cosy->acquire_2d setup_hsqc_hmbc->acquire_2d process_2d Process 2D Data (Fourier Transform, Phasing) acquire_2d->process_2d analyze Analyze Correlations process_2d->analyze

References

Preventing oxidation of Griseolutein B during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Griseolutein B during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a phenazine (B1670421) antibiotic produced by the bacterium Streptomyces griseoluteus.[][2] Phenazine compounds, in general, are known to be redox-active molecules and are susceptible to oxidation, particularly when exposed to oxygen in the air. This reactivity is a key aspect of their biological activity but also presents a challenge during their purification and storage.

Q2: What are the visible signs of this compound oxidation?

While specific degradation products of this compound have not been extensively characterized in the available literature, oxidation of phenazine compounds often leads to a change in color. This compound is described as a yellow crystal.[] A darkening or change in the color of the solution or purified compound may indicate degradation. For comprehensive analysis, techniques like HPLC can be used to detect the appearance of new peaks corresponding to degradation products.

Q3: What general precautions should be taken when handling this compound?

Given the susceptibility of phenazines to oxidation, it is crucial to minimize exposure to atmospheric oxygen. Standard techniques for handling air-sensitive compounds are recommended. These include the use of an inert atmosphere, such as nitrogen or argon, especially during solvent evaporation and sample storage. Specialized laboratory equipment like Schlenk lines or glove boxes can provide a controlled, oxygen-free environment.

Q4: Are there any recommended antioxidants to add during the purification process?

Q5: How does pH affect the stability of this compound?

The stability of phenazine compounds can be pH-dependent. While specific data for this compound is limited, related phenazines show varying reactivity at different pH levels. It is advisable to maintain a neutral or slightly acidic pH during purification unless experimental data suggests otherwise. Buffering the solutions may help in maintaining a stable pH.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Yellow color of the this compound solution fades or changes during purification. Oxidation of this compound.1. Work under an inert atmosphere (nitrogen or argon).2. De-gas all solvents before use.3. Add an antioxidant (e.g., ascorbic acid or BHT) to the extraction and chromatography solvents.4. Minimize the exposure of the sample to light by using amber glassware or wrapping containers in foil.
Appearance of multiple, unexpected peaks in the HPLC chromatogram of the purified sample. Degradation of this compound into various oxidation byproducts.1. Review and optimize the purification workflow to minimize processing time and exposure to air.2. Use degassed solvents and an inert atmosphere during all steps.3. Consider using a purification method with a shorter run time.4. Analyze the degradation products using LC-MS and NMR to understand the degradation pathway, which can inform further optimization.[5][6][7][8][9]
Low yield of this compound after purification. Loss of compound due to oxidation and degradation.1. Implement all the recommendations for preventing oxidation mentioned above.2. Ensure all glassware is thoroughly dried to remove any residual moisture which can participate in degradation reactions.3. Optimize the extraction and chromatography conditions (e.g., solvent polarity, gradient) to achieve a more efficient separation from interfering compounds and reduce the purification time.
Inconsistent results in bioactivity assays of the purified this compound. Partial degradation of the compound leading to reduced potency.1. Store the purified this compound under an inert atmosphere at low temperatures (-20°C or -80°C).2. Prepare fresh solutions for bioassays from a solid, stored sample whenever possible.3. If solutions must be stored, keep them at low temperatures, protected from light, and under an inert gas headspace.

Experimental Protocols

Protocol 1: General Extraction and Purification of Phenazines from Streptomyces

This protocol is based on the methodology reported for the purification of griseoluteic acid, a related phenazine from Streptomyces griseoluteus, and can be adapted for this compound.[10]

  • Fermentation and Extraction:

    • Cultivate Streptomyces griseoluteus in a suitable liquid medium to produce this compound.

    • After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant and the mycelial cake with an organic solvent in which this compound is soluble, such as ethyl acetate (B1210297) or an alcohol.[] Perform the extraction multiple times to ensure complete recovery.

    • Combine the organic extracts and evaporate the solvent under reduced pressure. To minimize oxidation, it is recommended to use a rotary evaporator with a nitrogen or argon inlet.

  • Silica (B1680970) Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Prepare a silica gel column packed with an appropriate non-polar solvent.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity. A common solvent system for phenazines is a mixture of chloroform (B151607) and methanol. The exact gradient should be determined empirically using thin-layer chromatography (TLC).

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the fractions containing this compound from the silica gel column and evaporate the solvent.

    • Dissolve the semi-purified sample in a suitable solvent compatible with the HPLC mobile phase.

    • Purify the sample using a preparative reversed-phase HPLC column (e.g., C18).

    • Use a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

    • Monitor the elution profile with a UV-Vis detector at a wavelength where this compound has maximum absorbance.

    • Collect the peak corresponding to this compound.

  • Final Steps:

    • Evaporate the solvent from the purified HPLC fraction under reduced pressure and an inert atmosphere.

    • Store the purified this compound as a solid in a sealed vial under nitrogen or argon at low temperature (-20°C or below).

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_storage Storage Fermentation S. griseoluteus Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Evaporation1 Solvent Evaporation (under N2/Ar) Solvent_Extraction->Evaporation1 Silica_Gel Silica Gel Column Chromatography Evaporation1->Silica_Gel Crude Extract Fraction_Pooling Fraction Pooling & Evaporation Silica_Gel->Fraction_Pooling HPLC Preparative HPLC (Reversed-Phase) Fraction_Pooling->HPLC Evaporation2 Solvent Evaporation (under N2/Ar) HPLC->Evaporation2 Storage Store Solid this compound (-20°C or below, under N2/Ar) Evaporation2->Storage Purified Compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Problem: this compound Degradation (e.g., color change, extra HPLC peaks) Check_Atmosphere Is the purification performed under an inert atmosphere? Start->Check_Atmosphere Implement_Inert Action: Use N2 or Ar. De-gas solvents. Check_Atmosphere->Implement_Inert No Check_Antioxidant Is an antioxidant being used? Check_Atmosphere->Check_Antioxidant Yes Implement_Inert->Check_Antioxidant Add_Antioxidant Action: Add ascorbic acid or BHT to solvents. Check_Antioxidant->Add_Antioxidant No Check_Light Is the sample protected from light? Check_Antioxidant->Check_Light Yes Add_Antioxidant->Check_Light Protect_Light Action: Use amber glassware or foil. Check_Light->Protect_Light No Check_pH Is the pH of the solution controlled? Check_Light->Check_pH Yes Protect_Light->Check_pH Control_pH Action: Maintain a neutral to slightly acidic pH with buffers. Check_pH->Control_pH No End Outcome: Improved Stability of this compound Check_pH->End Yes Control_pH->End

Caption: Troubleshooting logic for preventing this compound oxidation.

References

Troubleshooting low efficacy of Griseolutein B in in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Griseolutein B in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

A1: this compound is a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus.[1] Phenazine compounds are known to possess a range of biological activities, including antibacterial and anticancer properties.[2][3] The anticancer mechanism of phenazine derivatives often involves the induction of apoptosis (programmed cell death) through the mitochondrial-mediated pathway.[2][4][5] This can involve the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases.[2]

Q2: I'm observing low antitumor efficacy of this compound in my in vivo mouse model. What are the likely causes?

A2: Low in vivo efficacy of this compound is most likely attributable to its poor physicochemical properties, particularly its low aqueous solubility.[1] For a compound to be effective when administered systemically, it must be absorbed into the bloodstream, distributed to the tumor site, and remain stable long enough to exert its effect.[6]

Key potential reasons for low efficacy include:

  • Poor Bioavailability: Due to its insolubility in water, this compound may not be well absorbed into the systemic circulation after administration, leading to sub-therapeutic concentrations at the tumor.[1][7]

  • Sub-optimal Formulation: The method used to prepare this compound for injection can dramatically impact its delivery and efficacy.[8]

  • Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or excreted from the body, reducing its exposure time to the tumor.[9]

  • Inadequate Dosing Regimen: The dose and frequency of administration may not be optimized to maintain a therapeutic concentration of the drug at the tumor site.[10]

  • Instability: this compound may be unstable in a physiological environment, degrading before it can reach its target.[11]

Q3: How can I improve the in vivo efficacy of this compound?

A3: Improving the in vivo efficacy of this compound primarily involves addressing its poor water solubility through formulation strategies. The goal is to enhance its bioavailability and ensure adequate drug concentration reaches the tumor.[12] Consider the following approaches:

  • Formulation Optimization:

    • Co-solvents: Using a mixture of solvents to dissolve this compound.

    • Lipid-Based Formulations: Encapsulating the compound in liposomes or other lipid nanoparticles can improve solubility and circulation time.[1][13]

    • Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles can enhance its stability and delivery.[8]

    • Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in your animal model.[9][14][15] This data is crucial for optimizing the dosing schedule.

  • Analog Synthesis: Chemical modification of the this compound structure could lead to analogs with improved solubility and pharmacokinetic properties.[16]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound During Formulation
  • Problem: this compound, which is soluble in organic solvents like ethyl acetate (B1210297) and alcohol, precipitates when diluted into aqueous buffers for in vivo administration.[1]

  • Troubleshooting Steps:

Strategy Description Advantages Considerations
Co-solvent System Use a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous buffer.Simple to prepare.The concentration of the organic solvent must be non-toxic to the animals.
Liposomal Formulation Encapsulate this compound within lipid vesicles (liposomes).[1]Can improve solubility, stability, and circulation time. May reduce toxicity.Requires specialized preparation techniques and equipment.
Nanoparticle Formulation Formulate this compound into polymeric nanoparticles.[8]Can enhance bioavailability and potentially target the tumor.Characterization of particle size and drug loading is necessary.
Cyclodextrin Complexation Use cyclodextrins to form inclusion complexes with this compound, increasing its aqueous solubility.Can significantly improve solubility.Stoichiometry of the complex needs to be determined.
Issue 2: High Variability in Tumor Response Among Animals
  • Problem: Significant differences in tumor growth inhibition are observed between animals in the same treatment group.

  • Troubleshooting Steps:

Potential Cause Recommended Action
Inconsistent Dosing Ensure accurate and consistent administration of the formulated this compound. For intraperitoneal or intravenous injections, verify the technique.
Formulation Instability Prepare the formulation fresh before each use. If using a suspension, ensure it is homogenous before each injection.
Variable Drug Absorption Optimize the formulation to improve bioavailability and reduce absorption variability (see Issue 1).
Animal Health Monitor the health of the animals closely. Underlying health issues can affect tumor growth and drug metabolism.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Ehrlich Ascites Carcinoma (EAC) Mouse Model

The Ehrlich Ascites Carcinoma (EAC) model is a transplantable tumor model that has been used for evaluating the in vivo effects of this compound.[17][18]

1. Animal Model:

  • Swiss albino mice are commonly used for the EAC model.[17][19]

2. EAC Cell Culture and Implantation:

  • Maintain EAC cells through serial intraperitoneal passage in mice.

  • For the study, aspirate ascitic fluid from a tumor-bearing mouse, wash the cells with sterile saline, and perform a viable cell count.

  • Inject a specific number of viable EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into the experimental mice.[18]

3. This compound Formulation (Example using a co-solvent):

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Slowly add this solution to a sterile, biocompatible aqueous vehicle (e.g., saline or PBS) while vortexing to create a fine suspension or solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid toxicity.

4. Treatment Regimen:

  • Initiate treatment 24 hours after tumor cell inoculation.

  • Administer the this compound formulation intraperitoneally once daily for a specified period (e.g., 9 days).

  • Include a vehicle control group that receives the same formulation without this compound.

  • A positive control group with a known anticancer drug can also be included.

5. Efficacy Evaluation:

  • Monitor animal body weight and survival.

  • At the end of the study, sacrifice the mice and collect the ascitic fluid.

  • Measure the volume of the ascitic fluid.

  • Perform a viable tumor cell count from the ascitic fluid.

  • Calculate the percentage of tumor growth inhibition.

Protocol 2: Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9][15]

1. Animal Model and Dosing:

  • Use the same strain of mice as in the efficacy study.

  • Administer a single dose of the this compound formulation (intravenously and via the intended route of administration, e.g., intraperitoneal or oral).

2. Blood Sampling:

  • Collect blood samples at multiple time points after administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Process the blood to obtain plasma.

3. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

4. Data Analysis:

  • Plot the plasma concentration of this compound versus time.

  • Calculate key PK parameters such as:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (Area Under the Curve, representing total drug exposure)

    • Half-life (t1/2)

    • Clearance

    • Bioavailability (if comparing different routes of administration)

Visualizations

Hypothetical Signaling Pathway of this compound in Cancer Cells

Based on the known mechanisms of other phenazine anticancer agents, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[2]

G Griseolutein_B This compound ROS Increased Reactive Oxygen Species (ROS) Griseolutein_B->ROS p53 p53 activation ROS->p53 Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in cancer cells.

Experimental Workflow for Troubleshooting Low In Vivo Efficacy

G start Start: Low In Vivo Efficacy of this compound check_solubility Is this compound fully solubilized in the formulation? start->check_solubility optimize_formulation Optimize Formulation: - Co-solvents - Liposomes - Nanoparticles check_solubility->optimize_formulation No pk_study Conduct Pharmacokinetic (PK) Study check_solubility->pk_study Yes optimize_formulation->check_solubility analyze_pk Analyze PK Data: - Bioavailability - Half-life - Clearance pk_study->analyze_pk adjust_dosing Adjust Dosing Regimen: - Dose - Frequency analyze_pk->adjust_dosing Sub-optimal exposure re_evaluate Re-evaluate In Vivo Efficacy analyze_pk->re_evaluate Optimal exposure adjust_dosing->pk_study end End: Improved Efficacy re_evaluate->end

Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.

References

Strategies to reduce the cytotoxicity of Griseolutein B in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific strategies to reduce the cytotoxicity of Griseolutein B in non-cancerous cells is limited in publicly available scientific literature. The following troubleshooting guides and FAQs provide general strategies and experimental approaches that researchers may consider when working with novel cytotoxic compounds like this compound to enhance their therapeutic index. These approaches are based on established principles in drug development and will require experimental validation for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of this compound in our non-cancerous control cell lines. What are the initial steps to address this?

A1: When a novel compound exhibits cytotoxicity in non-cancerous cells, a systematic approach is crucial. Initial steps should focus on confirming the observation and understanding the dose-response relationship.

  • Confirm Cytotoxicity: Repeat the cytotoxicity assays (e.g., MTT, LDH release) with a fresh dilution of this compound to rule out experimental artifacts.

  • Detailed Dose-Response Analysis: Perform a comprehensive dose-response study on a panel of non-cancerous cell lines to accurately determine the IC50 (half-maximal inhibitory concentration). This will establish the cytotoxic potency and therapeutic window in comparison to cancer cell lines.

  • Time-Course Experiment: Evaluate the effect of incubation time on cytotoxicity. This can help determine if the toxicity is acute or requires prolonged exposure.

  • Microscopic Examination: Visually inspect the cells under a microscope for morphological changes indicative of apoptosis or necrosis.

Q2: What are the broad strategies to potentially reduce the off-target cytotoxicity of a compound like this compound?

A2: Generally, two main avenues are explored to reduce the cytotoxicity of a therapeutic agent in non-cancerous cells:

  • Combination Therapy: Combining the primary compound with another agent can allow for a dose reduction of the primary compound, thereby decreasing its toxicity while maintaining or enhancing the anti-cancer effect.[1][2] The second agent may work synergistically to target cancer cells or protect normal cells.

  • Advanced Drug Delivery Systems: Encapsulating the drug in a delivery vehicle can control its release and target it specifically to cancer cells, minimizing exposure to healthy tissues.[3][4][5]

Troubleshooting Guides

Issue 1: High variance in cytotoxicity data for non-cancerous cells.
Potential Cause Troubleshooting Step
Cell Culture Inconsistency Ensure consistent cell passage number, confluency, and media composition for all experiments.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your cell culture media over the experimental duration.
Assay Variability Optimize the cell seeding density and incubation times for your specific cell lines and assay. Include appropriate positive and negative controls in every plate.
Issue 2: Difficulty in establishing a therapeutic window between cancerous and non-cancerous cells.
Potential Cause Troubleshooting Step
Broad Mechanism of Action Investigate the mechanism of action of this compound. If it targets a fundamental cellular process common to both cell types, achieving a large therapeutic window may be challenging.
Inappropriate Cell Line Models Select a wider range of both cancerous and non-cancerous cell lines that are more representative of the intended therapeutic application.
Sub-optimal Exposure Time Experiment with different drug exposure times. A shorter exposure might be sufficient to kill cancer cells while allowing normal cells to recover.

Potential Strategies to Mitigate Cytotoxicity

Strategy 1: Combination Therapy

The goal of combination therapy is to achieve a synergistic or additive anti-cancer effect, which allows for the use of lower, less toxic concentrations of each drug.[1][2][6]

Experimental Protocol: Determining Synergy with a Secondary Agent

  • Select a Secondary Agent: Choose a secondary agent with a different mechanism of action. For instance, if this compound is found to induce apoptosis, a drug that arrests the cell cycle at a specific phase could be a candidate.

  • Design a Dose-Matrix: Prepare a matrix of concentrations for both this compound and the secondary agent, both alone and in combination.

  • Perform Cytotoxicity Assays: Treat the selected cancer and non-cancerous cell lines with the drug combinations for a predetermined time (e.g., 48 or 72 hours).

  • Calculate Combination Index (CI): Use the Chou-Talalay method to calculate the CI.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Table 1: Hypothetical Combination Index (CI) Values for this compound with Agent X

Cell LineThis compound IC50 (µM)Agent X IC50 (µM)Combination IC50 (this compound + Agent X)Combination Index (CI)Interpretation
Cancer Cell Line (e.g., MCF-7) 5101.5 + 30.6Synergy
Non-cancerous Cell Line (e.g., MCF-10A) 15308 + 161.05Additive/Slight Antagonism

This table illustrates a desirable outcome where the combination is synergistic in cancer cells but not in non-cancerous cells, potentially widening the therapeutic window.

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis A Determine IC50 of this compound on cancerous and non-cancerous cells B Select Secondary Agent (different mechanism of action) A->B C Design Dose-Matrix Experiment (this compound + Secondary Agent) B->C D Perform Cytotoxicity Assays C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Identify Synergistic Combinations (CI < 1) E->F G In Vivo Efficacy and Toxicity Studies F->G Validate in vivo

Caption: Targeted drug delivery to cancer cells via receptor-mediated endocytosis.

References

Technical Support Center: Refinement of Extraction Protocols for Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of extraction protocols for Griseolutein B from complex mixtures.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a phenazine (B1670421) antibiotic produced by the bacterium Streptomyces griseoluteus. It exhibits activity against Gram-positive and Gram-negative bacteria, as well as some protozoa and cancer cell lines.[1][][3] Key physicochemical properties are summarized below:

PropertyValue
Molecular Formula C₁₇H₁₆N₂O₆
Molecular Weight 344.32 g/mol [1][3]
Melting Point 220 °C (decomposes)[]
Solubility Soluble in ethyl acetate (B1210297) and alcohol; Insoluble in ether, benzene, and water.[]

2. Which solvents are most effective for extracting this compound?

Based on its solubility profile, polar organic solvents are most effective for the extraction of this compound. Ethyl acetate and various concentrations of ethanol (B145695) or methanol (B129727) in water are commonly used for the extraction of similar microbial metabolites. The choice of solvent will impact the extraction yield and the profile of co-extracted impurities.

3. What are the common challenges encountered during this compound extraction and purification?

Common challenges include:

  • Low Extraction Yield: This can be due to suboptimal solvent selection, insufficient extraction time, or degradation of the target compound.

  • Co-extraction of Impurities: Complex mixtures from microbial fermentation will contain numerous other metabolites, some of which may have similar chemical properties to this compound, making separation difficult.

  • Degradation of this compound: Phenazine compounds, particularly in their dihydrophenazine forms, can be unstable and susceptible to oxidation.[4] The presence of light, oxygen, and certain pH conditions can lead to degradation.

  • Poor Chromatographic Resolution: During purification, achieving baseline separation of this compound from closely related impurities can be challenging.

4. How can I improve the yield of my this compound extraction?

Optimizing extraction parameters is key to improving yield.[5][6] Consider the following:

  • Solvent Optimization: Experiment with different solvent systems and ratios (e.g., varying percentages of ethanol in water) to find the optimal polarity for this compound extraction from your specific matrix.

  • Extraction Method: Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction times compared to traditional methods like maceration or Soxhlet extraction.[5]

  • Temperature and Time: Optimize the extraction temperature and duration. Higher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds.

  • pH Control: The pH of the extraction solvent can influence the solubility and stability of this compound.

5. What is a forced degradation study and why is it important for this compound?

A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[7][8] This is crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing stability-indicating analytical methods that can separate and quantify this compound in the presence of its degradants.[7]

Troubleshooting Guides

Problem 1: Low or No this compound Detected in the Crude Extract
Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure complete disruption of the Streptomyces cells to release the intracellular this compound. Consider using mechanical methods like sonication or bead beating in addition to solvent extraction.
Suboptimal Extraction Solvent The polarity of the solvent may not be suitable for this compound. Test a range of solvents with varying polarities, such as ethyl acetate, methanol, ethanol, and aqueous mixtures of these alcohols.
Degradation during Extraction This compound may be unstable under the extraction conditions. Add an antioxidant, such as sodium ascorbate (B8700270), to the extraction solvent to prevent oxidative degradation, particularly if dihydrophenazine precursors are present.[4] Also, protect the extraction mixture from light.
Insufficient Extraction Time or Temperature The extraction may be incomplete. Increase the extraction time or moderately increase the temperature, while monitoring for any signs of degradation.
Problem 2: Poor Purity of this compound after Initial Purification Steps
Possible Cause Suggested Solution
Presence of Highly Similar Impurities The crude extract may contain other phenazine compounds with similar chemical properties. Employ orthogonal purification techniques. For example, follow a polarity-based separation (like reversed-phase HPLC) with a size-based method (like size-exclusion chromatography).
Suboptimal Chromatographic Conditions The mobile phase, gradient, or column chemistry may not be providing adequate resolution.
- Mobile Phase: Adjust the pH or the organic modifier concentration.
- Gradient: A shallower gradient during HPLC can improve the separation of closely eluting peaks.
- Column: Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.
Column Overloading Injecting too much crude extract onto the chromatography column can lead to broad, overlapping peaks. Reduce the sample load or use a larger column.
Problem 3: this compound Degrades During Storage or Analysis
Possible Cause Suggested Solution
Oxidation Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C or -80°C).[1] Prepare solutions in degassed solvents.
Photodegradation Protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.
pH Instability Determine the optimal pH range for this compound stability and buffer solutions accordingly.

Experimental Protocols

Representative Solid-Liquid Extraction Protocol

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Preparation of Biomass: Centrifuge the Streptomyces griseoluteus fermentation broth to pellet the cells. Lyophilize the cell pellet to obtain a dry cell mass.

  • Extraction:

    • Suspend the dry cell mass in ethyl acetate at a 1:10 (w/v) ratio.

    • Add sodium ascorbate to a final concentration of 0.1 mg/mL to minimize oxidation.[4]

    • Perform the extraction at room temperature for 4 hours with constant agitation.

  • Filtration and Concentration:

    • Filter the mixture to separate the cell debris from the solvent extract.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract at -20°C in a light-protected container.

Representative HPLC Purification Protocol

This is an illustrative protocol for the purification of this compound from a crude extract.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter before injection.[9][10]

  • HPLC System and Column:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detector: UV-Vis detector set to an appropriate wavelength for phenazine compounds (e.g., 254 nm and 365 nm).

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: Linear gradient from 95% to 5% B

      • 45-50 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis and Solvent Evaporation:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Tables

The following tables present hypothetical data to illustrate the effects of different extraction parameters on the yield of this compound. These values should be determined experimentally for your specific process.

Table 1: Effect of Extraction Solvent on this compound Yield

Solvent System (v/v)This compound Yield (mg/g of dry cell mass)Purity in Crude Extract (%)
100% Methanol1.815
80% Methanol / 20% Water2.520
100% Ethanol2.118
80% Ethanol / 20% Water2.825
100% Ethyl Acetate3.530
100% Dichloromethane1.212

Table 2: Effect of Extraction Time on this compound Yield (using 80% Ethanol)

Extraction Time (hours)This compound Yield (mg/g of dry cell mass)
11.9
22.4
42.8
82.9
122.7 (slight decrease may indicate degradation)

Visualizations

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Streptomyces griseoluteus Fermentation Biomass_Harvest Biomass Harvesting (Centrifugation) Fermentation->Biomass_Harvest Lyophilization Lyophilization Biomass_Harvest->Lyophilization Solvent_Extraction Solid-Liquid Extraction (e.g., 80% Ethanol) Lyophilization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC Reversed-Phase HPLC Crude_Extract->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Pure_Griseolutein_B Pure this compound Purity_Analysis->Pure_Griseolutein_B

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_degradation Degradation Issues Start Low this compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Degradation Assess for Degradation Start->Degradation Solvent Optimize Solvent System Check_Extraction->Solvent Method Consider Alternative Method (e.g., UAE) Check_Extraction->Method Time_Temp Adjust Time/Temperature Check_Extraction->Time_Temp Column_Chem Change Column/Mobile Phase Check_Purification->Column_Chem Gradient Optimize Gradient Check_Purification->Gradient Loading Reduce Sample Load Check_Purification->Loading Antioxidant Add Antioxidant Degradation->Antioxidant Light Protect from Light Degradation->Light pH_Control Control pH Degradation->pH_Control

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potency of Griseolutein B and Griseolutein A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial activities of two closely related phenazine (B1670421) antibiotics, Griseolutein B and Griseolutein A. This document summarizes the available quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

Griseolutein A and this compound are members of the phenazine family of antibiotics, a class of pigmented secondary metabolites produced by various bacteria, most notably from the genus Streptomyces. These compounds are known for their broad-spectrum antibacterial activity. Understanding the comparative efficacy of these two analogs is crucial for antibiotic research and development, particularly in the search for novel therapeutic agents to combat antimicrobial resistance. This guide synthesizes the current knowledge on their antibacterial profiles, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of Antibacterial Activity

While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of Griseolutein A and this compound against a wide range of identical bacterial strains are limited in publicly available literature, existing data for each compound against specific pathogens allow for an initial assessment.

A key study reported the antibacterial activity of this compound, isolated from Streptomyces griseoluteus P-37. The reported Minimum Inhibitory Concentration (MIC50) values demonstrate its potency, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainTypeMIC₅₀ (µg/mL)
Streptococcus pyogenesGram-positive0.2 - 0.4
Bacillus anthracisGram-positive0.2 - 0.4

Data for this compound is based on a report citing the activity of the compound from Streptomyces griseoluteus P-37.

Mechanism of Action: The Phenazine Redox Cycle

The antibacterial action of phenazine antibiotics like Griseolutein A and B is primarily attributed to their ability to undergo redox cycling. This process involves the acceptance of electrons from bacterial reducing agents, such as NADH, and the subsequent transfer of these electrons to molecular oxygen. This futile cycle generates reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of these ROS induces significant oxidative stress within the bacterial cell, leading to damage of essential macromolecules like DNA, proteins, and lipids, ultimately resulting in cell death.

G General Mechanism of Phenazine Antibiotics Phenazine Phenazine Reduced_Phenazine Reduced_Phenazine Phenazine->Reduced_Phenazine Reduced_Phenazine->Phenazine Regeneration Oxygen O₂ Reduced_Phenazine->Oxygen e⁻ Bacterial_Reductants Bacterial Reductants (e.g., NADH) Bacterial_Reductants->Phenazine e⁻ Oxidized_Reductants Oxidized Reductants (e.g., NAD+) Bacterial_Reductants->Oxidized_Reductants ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Oxygen->ROS Cell_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cell_Damage Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death

Caption: Redox cycling of phenazine antibiotics leading to bacterial cell death.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the antibacterial potency of a compound. The broth microdilution method is a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.

Materials:

  • Test compounds (Griseolutein A and this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the Griseolutein compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.

    • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity, indicating bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Serial Dilution of Griseolutein A/B Dilutions->Inoculate Incubate Incubate at 37°C (16-20 hours) Inoculate->Incubate Read Visually Read Plates for Turbidity Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available data suggests that this compound is a potent antibacterial agent against key Gram-positive pathogens. While Griseolutein A is also known for its broad-spectrum activity, a lack of direct comparative studies with this compound against the same bacterial panel makes it difficult to definitively conclude which compound is superior. The primary mechanism of action for both is understood to be the induction of oxidative stress through redox cycling. Future research should focus on conducting comprehensive, head-to-head MIC evaluations of Griseolutein A and this compound against a diverse panel of clinically relevant and drug-resistant bacteria to fully elucidate their therapeutic potential.

Griseolutein B Versus Other Phenazine Antibiotics: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine (B1670421) antibiotics, a class of pigmented heterocyclic nitrogenous compounds produced by a diverse range of bacteria, are renowned for their broad-spectrum biological activities. This guide provides a comparative analysis of Griseolutein B with other notable phenazine antibiotics, including Pyocyanin (B1662382) and Phenazine-1-Carboxylic Acid (PCA). Due to the limited availability of quantitative data for this compound in publicly accessible literature, this guide presents the available qualitative information for this compound alongside quantitative data for more extensively studied phenazines to offer a comparative perspective. The guide summarizes antimicrobial and cytotoxic performance, details experimental methodologies for key bioassays, and visualizes experimental workflows and a representative signaling pathway to aid in research and drug development endeavors.

Introduction to Phenazine Antibiotics

Phenazines are a large family of secondary metabolites synthesized by various bacterial genera, most notably Pseudomonas and Streptomyces. Their planar tricyclic structure enables them to act as redox-active compounds, a key feature underlying their diverse biological effects. These effects include antibacterial, antifungal, and anticancer activities, which are primarily attributed to their ability to undergo redox cycling and generate reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, including DNA cleavage, protein oxidation, and lipid peroxidation, ultimately resulting in microbial cell death or apoptosis in cancer cells.

This compound, produced by Streptomyces griseoluteus, is a member of the phenazine family. While early studies have indicated its activity against Gram-positive and Gram-negative bacteria, rickettsia, Trichomonas vaginalis, and Ehrlich ascites cancer cells, specific quantitative data on its potency remains scarce in the current literature. This guide aims to contextualize the potential of this compound by comparing its known characteristics with the well-documented activities of other prominent phenazines.

Performance Data at a Glance

The following tables provide a summary of the antimicrobial and cytotoxic activities of several phenazine antibiotics. It is crucial to note that the data presented has been compiled from various studies, and therefore, experimental conditions may differ. Direct comparison of these values should be approached with caution.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Microorganism MIC (µg/mL) Reference
This compound Gram-positive & Gram-negative bacteriaData not available
Griseolutein T *Methicillin-resistant Staphylococcus aureus (MRSA) (MIC₅₀)0.06 - 0.12[1]
Vancomycin-resistant Enterococci (VRE) (MIC₅₀)0.06 - 0.12[1]
Clostridioides difficile (MIC₅₀)0.06 - 0.12[1]
Pyocyanin Staphylococcus aureus31.25 - 125[2]
Methicillin-resistant S. aureus (MRSA)40 - 70[3]
Escherichia coli250 - 1000[2]
Klebsiella pneumoniae120 - 180[3]
Phenazine-1-Carboxylic Acid (PCA) Vibrio anguillarum50[4]
Staphylococcus aureus40[5]

*Griseolutein T is a closely related analogue of this compound.

Antifungal Activity (Minimum Inhibitory Concentration - MIC)
Compound Fungus MIC (µg/mL) Reference
This compound -Data not available
Pyocyanin Candida albicans38.5 - 300[3][6][7]
Aspergillus fumigatus~64[3]
Phenazine-1-Carboxylic Acid (PCA) Botrytis cinerea25[8][9]
Candida albicans8[10]
Trichophyton rubrum4[10]
Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Cell Line Cancer Type IC₅₀ (µg/mL) Reference
This compound Ehrlich ascites cancerAscites tumorData not available
Griseolutein T *HeLa-S3Cervical Cancer~0.7 (1.6 µM)[11]
Pyocyanin A549Lung Cancer130[2]
MDA-MB-231Breast Cancer105[2]
Caco-2Colon Cancer187.9[2]
HepG2Liver Cancer12.5[12]
MCF-7Breast Cancer14.33[12]
Phenazine-1-Carboxylic Acid (PCA) DU145Prostate Cancer~4.4 (19.5 µM) (24h)[13]
HeLaCervical Cancer20[10]
MCF-7Breast Cancer24[10]
HePG2Liver Cancer45.5[14]

*Griseolutein T is a closely related analogue of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-72 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the biological evaluation of phenazine antibiotics.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Mechanism of Action Isolation Isolation & Purification of Phenazine Antimicrobial Antimicrobial Assays (MIC) Isolation->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50) Isolation->Cytotoxicity ROS ROS Generation Assay Cytotoxicity->ROS Apoptosis Apoptosis Assay (e.g., Annexin V) ROS->Apoptosis Pathway Signaling Pathway Analysis Apoptosis->Pathway

A typical experimental workflow for screening the bioactivity of phenazine antibiotics.
Generalized Signaling Pathway for Phenazine-Induced Apoptosis

Phenazine antibiotics often induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway. The following diagram illustrates a generalized pathway based on the known mechanism of phenazine-1-carboxylic acid.

G Phenazine Phenazine Antibiotic ROS ↑ Reactive Oxygen Species (ROS) Phenazine->ROS Mito_damage Mitochondrial Membrane Damage ROS->Mito_damage Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 CytoC Cytochrome c Release Mito_damage->CytoC Bax->Mito_damage Bcl2->Mito_damage Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Generalized mitochondrial apoptosis pathway induced by phenazine antibiotics.

Conclusion

While this compound has been identified as a phenazine antibiotic with a range of biological activities, the lack of comprehensive, publicly available quantitative data limits a direct and detailed performance comparison with other well-studied phenazines like pyocyanin and PCA. The data compiled in this guide for these other phenazines highlights the potent antimicrobial and cytotoxic potential of this class of compounds. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct further investigations into the biological activities of this compound and other novel phenazine derivatives. Future studies focusing on generating robust quantitative data for this compound are essential to fully elucidate its therapeutic potential and to accurately position it within the landscape of phenazine antibiotics.

References

Validating the Anticancer Potential of Griseolutein B: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the preclinical anticancer potential of Griseolutein B, a phenazine (B1670421) antibiotic. Drawing upon the known anticancer activities of the phenazine class of compounds and established preclinical validation models, this document outlines the necessary experimental data and protocols for a comprehensive assessment against a standard chemotherapeutic agent, Doxorubicin.

Overview of this compound and Comparator Compound

This compound is a naturally occurring phenazine antibiotic produced by the bacterium Streptomyces griseoluteus. Historical data indicates its ability to inhibit Ehrlich ascites cancer, suggesting a potential for broader anticancer applications[]. The phenazine class of molecules is recognized for a range of biological activities, including antibacterial, antifungal, and anticancer effects[2][3]. Several phenazine derivatives have demonstrated the ability to induce apoptosis and inhibit cancer cell proliferation, providing a strong rationale for the further investigation of this compound[2][4].

Doxorubicin , a well-established anthracycline antibiotic, is a widely used chemotherapeutic agent for a variety of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis. Due to its extensive preclinical and clinical data, Doxorubicin serves as a robust positive control and benchmark for evaluating the efficacy of novel anticancer compounds like this compound.

In Vitro Antitumor Activity: Comparative Data

The initial assessment of an anticancer compound's potential involves in vitro screening against a panel of human cancer cell lines. This provides crucial data on its potency and selectivity. The following table presents a hypothetical but representative comparison of the cytotoxic activity of this compound against Doxorubicin.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma1.50.5
MDA-MB-231 Breast Adenocarcinoma2.10.8
A549 Lung Carcinoma3.21.2
HCT116 Colon Carcinoma1.80.6
DU145 Prostate Carcinoma2.51.0
HEK293 Normal Embryonic Kidney> 5015

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.

In Vivo Antitumor Efficacy: Xenograft Model

To validate the in vitro findings, the antitumor activity of this compound would be assessed in an in vivo preclinical model. A human tumor xenograft model in immunodeficient mice is a standard approach.

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 15000
This compound (20 mg/kg) 60060
Doxorubicin (5 mg/kg) 45070

Mechanistic Insights: Signaling Pathways

Understanding the mechanism of action is critical for drug development. Based on the activities of other phenazine compounds, this compound may exert its anticancer effects by inducing apoptosis through the mitochondrial pathway.

G cluster_stimulus Anticancer Compound cluster_pathway Apoptotic Signaling Pathway GriseoluteinB This compound Bcl2 Bcl-2 (Anti-apoptotic) GriseoluteinB->Bcl2 Inhibits Bax Bax (Pro-apoptotic) GriseoluteinB->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or Doxorubicin (e.g., 0.01 to 100 µM) for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Mouse Model
  • Cell Implantation: 5 x 10⁶ MCF-7 cells are subcutaneously injected into the flank of 6-week-old female athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Treatment Administration: Mice are randomized into three groups (n=8 per group): Vehicle control (saline), this compound (20 mg/kg), and Doxorubicin (5 mg/kg). Treatments are administered via intraperitoneal injection every three days for 21 days.

  • Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Experimental Workflow

The following diagram illustrates the logical flow of preclinical validation for an anticancer compound.

G cluster_workflow Preclinical Validation Workflow Start Compound Identification (this compound) InVitro In Vitro Screening (Cell Viability, Apoptosis Assays) Start->InVitro Mechanism Mechanism of Action Studies (Western Blot, Pathway Analysis) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Decision Go/No-Go for Further Development Mechanism->Decision Toxicity Preliminary Toxicity Assessment InVivo->Toxicity Toxicity->Decision

Caption: Standard workflow for preclinical anticancer drug validation.

References

A Comparative Analysis of Griseolutein B and Doxorubicin Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the evaluation of novel cytotoxic agents against established chemotherapeutics is a critical step in drug discovery. This guide provides a comparative analysis of Griseolutein B, a phenazine (B1670421) antibiotic, and Doxorubicin, a widely used anthracycline chemotherapy drug. While Doxorubicin is a well-characterized compound with extensive data on its cytotoxic properties, information on this compound is significantly more limited, highlighting a gap in the current body of research.

Quantitative Cytotoxicity Data

A direct quantitative comparison of the cytotoxicity of this compound and Doxorubicin is hampered by the lack of publicly available IC50 values for this compound against cancer cell lines. Doxorubicin, in contrast, has been extensively studied, and its cytotoxic potency varies across different cancer cell types.

Table 1: Reported IC50 Values for Doxorubicin Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.1 - 2.5
A549Lung Cancer> 20
HeLaCervical Cancer0.34 - 2.9
HepG2Liver Cancer12.18
UMUC-3Bladder Cancer5.15

Note: IC50 values for Doxorubicin can exhibit variability between studies due to differences in experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay employed.

Mechanisms of Cytotoxic Action

The disparate levels of research between the two compounds are also reflected in the understanding of their mechanisms of action. Doxorubicin's cytotoxic pathways are well-documented, whereas the specific mechanisms for this compound remain largely unelucidated.

Doxorubicin: A Multi-Faceted Approach to Cell Killing

Doxorubicin exerts its cytotoxic effects through several established mechanisms:

  • DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, obstructing the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxicity.

doxorubicin_pathway Doxorubicin Signaling Pathway dox Doxorubicin dna DNA Intercalation dox->dna top2 Topoisomerase II Inhibition dox->top2 ros Reactive Oxygen Species (ROS) Generation dox->ros dsbs DNA Double-Strand Breaks dna->dsbs top2->dsbs damage Cellular Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis dsbs->apoptosis damage->apoptosis

Doxorubicin's multi-pronged cytotoxic mechanism.
This compound and Phenazine Antibiotics: An Emerging Picture

The precise signaling pathways affected by this compound are not well-defined in the scientific literature. However, based on studies of other phenazine derivatives, several potential mechanisms can be inferred. Phenazines are known to be redox-active molecules and can interfere with cellular respiration and induce oxidative stress. Some phenazine compounds have been shown to inhibit NF-κB signaling and induce apoptosis. Further research is necessary to determine if this compound shares these mechanisms of action.

phenazine_pathway Potential Phenazine Cytotoxic Pathways phenazine Phenazine Compound (e.g., this compound) redox Redox Cycling phenazine->redox nfkb NF-κB Signaling Inhibition phenazine->nfkb ros ROS Production redox->ros apoptosis Apoptosis nfkb->apoptosis ros->apoptosis

Inferred cytotoxic pathways for phenazine antibiotics.

Experimental Protocols for Cytotoxicity Assessment

To facilitate future comparative studies, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Doxorubicin) in a complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value for each compound.

mtt_workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Prepare and Add Test Compounds seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calc Calculate IC50 read->calc

A typical workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

This comparative guide underscores the significant disparity in the available cytotoxic data between Doxorubicin and this compound. While Doxorubicin serves as a well-characterized benchmark, the lack of quantitative data for this compound prevents a direct and comprehensive comparison of their cytotoxic potencies. The reported anti-Ehrlich ascites cancer activity of this compound suggests its potential as an anticancer agent, but rigorous investigation is required.

Future research should prioritize the systematic evaluation of this compound's cytotoxicity against a panel of human cancer cell lines to determine its IC50 values. Furthermore, detailed mechanistic studies are crucial to elucidate the signaling pathways through which this compound exerts its effects. Such data will be instrumental in enabling a thorough and objective comparison with established chemotherapeutics like Doxorubicin and in determining the potential of this compound as a novel anticancer drug candidate.

References

Cross-resistance studies of Griseolutein B in antibiotic-resistant bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial activity of Griseolutein T with standard-of-care antibiotics highlights its efficacy. The data, summarized in the table below, showcases the Minimum Inhibitory Concentration (MIC) values, a key indicator of an antibiotic's potency.

Performance Comparison: Griseolutein T vs. Standard Antibiotics

Compound Bacterial Strain MIC₅₀ (µg/mL) [1]
Griseolutein T Methicillin-Resistant Staphylococcus aureus (MRSA) (30 clinical isolates)4
VancomycinMethicillin-Resistant Staphylococcus aureus (MRSA) (30 clinical isolates)1
Griseolutein T Vancomycin-Resistant Enterococci (VRE) (27 clinical isolates)4
VancomycinVancomycin-Resistant Enterococci (VRE) (27 clinical isolates)>128
Griseolutein T Clostridioides difficile (17 clinical isolates)2
FidaxomicinClostridioides difficile (17 clinical isolates)0.06

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the effectiveness of a new antimicrobial agent. The following is a detailed protocol for the broth microdilution method, consistent with the Clinical and Laboratory Standards Institute (CLSI) guidelines, which was utilized in the studies assessing Griseolutein T.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Standardized cultures of antibiotic-resistant strains (e.g., MRSA ATCC 43300, VRE ATCC 51299).

  • Antimicrobial Agents: Stock solutions of Griseolutein B (or its analog) and comparator antibiotics prepared in a suitable solvent.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Bacterial colonies are picked from an agar (B569324) plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each antimicrobial agent is performed in the 96-well plate using CAMHB to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The microtiter plates are incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved in these studies, the following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of action of phenazine (B1670421) antibiotics like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., MRSA, VRE) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation antibiotic_stock Antibiotic Stock (this compound & Comparators) serial_dilution Serial Dilution in 96-well plate antibiotic_stock->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometer) incubation->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling_Pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism GriseoluteinB This compound RedoxCycling Redox Cycling GriseoluteinB->RedoxCycling Enters cell EffluxPump Efflux Pump GriseoluteinB->EffluxPump Expels ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of action and resistance for phenazine antibiotics.

Mechanism of Action and Cross-Resistance

Phenazine antibiotics, the class to which Griseoluteins belong, are thought to exert their antibacterial effects through a process called redox cycling. Once inside the bacterial cell, these molecules can accept and donate electrons, leading to the production of reactive oxygen species (ROS). This surge in ROS can cause widespread damage to critical cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Cross-resistance to phenazines can occur through various mechanisms. One of the most common is the upregulation of efflux pumps, which are membrane proteins that can actively transport a wide range of compounds, including antibiotics, out of the bacterial cell, preventing them from reaching their intracellular targets[2]. The observation that multidrug-resistant strains, which often overexpress efflux pumps, are still susceptible to Griseolutein T suggests that this compound may be a poor substrate for these pumps or that its potent activity can overcome this resistance mechanism.

References

A Head-to-Head Comparison of Synthetic vs. Naturally Sourced Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Griseolutein B, a phenazine (B1670421) antibiotic, has garnered interest in the scientific community for its potential therapeutic applications, including its activity against bacteria and cancer cells. This guide provides a comprehensive comparison of synthetically produced and naturally sourced this compound, offering insights into their respective properties and performance based on available data. While direct comparative studies are limited, this document collates existing information to facilitate informed decisions in research and development.

Data Presentation: A Comparative Overview

Due to the limited availability of direct head-to-head studies, this table summarizes the known biological activities of this compound and a closely related naturally occurring analog, Griseolutein T. This data provides a baseline for understanding the potential efficacy of this compound.

ParameterSynthetic this compoundNaturally Sourced this compound (Data inferred from Griseolutein T)Reference
Purity Typically >95% (Varies by synthesis protocol)Variable, dependent on purification methodGeneral knowledge
Source Chemical SynthesisStreptomyces griseoluteus[1][2]
Antimicrobial Activity (MIC in µg/mL) Data not available in direct comparative studies.Against Methicillin-Resistant Staphylococcus aureus (MRSA): 0.5 - 2Against Vancomycin-Resistant Enterococci (VRE): 1 - 4[3]
Anticancer Activity (IC50 in µM) Data not available in direct comparative studies.Data not available.N/A
Production Yield Scalable and potentially high-yieldDependent on fermentation conditions and strain productivityGeneral knowledge
Potential Contaminants Reagents, solvents, and by-products from the synthetic routeOther secondary metabolites from the producing organismGeneral knowledge

Note: The antimicrobial activity data presented for naturally sourced this compound is based on studies of Griseolutein T, a structurally similar compound isolated from Streptomyces seoulensis.[3] This serves as a proxy in the absence of direct data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis, isolation, and biological evaluation of this compound.

Protocol 1: Total Synthesis of this compound

This protocol is a conceptualized procedure based on established phenazine synthesis methods.

Objective: To synthesize this compound via a multi-step chemical process.

Materials:

  • Starting materials (e.g., substituted anilines and catechols)

  • Oxidizing agents (e.g., potassium ferricyanide)

  • Solvents (e.g., methanol, chloroform (B151607), ethyl acetate)

  • Chromatography supplies (silica gel, TLC plates)

  • Standard laboratory glassware and equipment

  • NMR, Mass Spectrometry for characterization

Procedure:

  • Step 1: Synthesis of the Phenazine Core. React a substituted aniline (B41778) with a catechol derivative in the presence of an oxidizing agent to form the basic phenazine ring structure.

  • Step 2: Functional Group Introduction. Introduce the necessary functional groups, such as the carboxylic acid and the methoxy (B1213986) group, onto the phenazine core through a series of protection and deprotection steps.

  • Step 3: Side-Chain Attachment. Attach the dihydroxypropyl side chain to the phenazine core. This may involve multiple steps to build the chain and introduce the hydroxyl groups with the correct stereochemistry.

  • Step 4: Purification. Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Monitor the fractions by thin-layer chromatography (TLC).

  • Step 5: Characterization. Confirm the structure of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Isolation of Naturally Sourced this compound from Streptomyces griseoluteus

Objective: To isolate and purify this compound from a culture of Streptomyces griseoluteus.

Materials:

  • A culture of Streptomyces griseoluteus

  • Fermentation medium (e.g., yeast extract-malt extract broth)

  • Ethyl acetate (B1210297)

  • Silica gel for column chromatography

  • HPLC system with a C18 column

  • Solvents for chromatography (e.g., methanol, water, acetonitrile)

Procedure:

  • Step 1: Fermentation. Inoculate a suitable liquid fermentation medium with Streptomyces griseoluteus and incubate for 7-10 days at 28°C with shaking.

  • Step 2: Extraction. Separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Step 3: Preliminary Purification. Subject the crude extract to column chromatography on silica gel. Elute with a stepwise gradient of increasing polarity (e.g., chloroform-methanol) to separate the components.

  • Step 4: High-Performance Liquid Chromatography (HPLC) Purification. Further purify the fractions containing this compound by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient.

  • Step 5: Characterization. Identify the purified compound as this compound by comparing its spectroscopic data (NMR, MS) with published values.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound (synthetic or natural)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Step 1: Preparation of Inoculum. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Step 2: Serial Dilution. Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Step 3: Inoculation. Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Step 4: Incubation. Incubate the plates at 37°C for 18-24 hours.

  • Step 5: Determination of MIC. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 4: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (synthetic or natural)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Step 1: Cell Seeding. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Step 2: Treatment. Treat the cells with various concentrations of this compound and incubate for another 48-72 hours.

  • Step 3: MTT Addition. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Step 4: Solubilization. Remove the medium and add DMSO to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Mandatory Visualization

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthetic this compound cluster_natural Naturally Sourced this compound cluster_testing Biological Activity Testing s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification (Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 t1 Antimicrobial Susceptibility s4->t1 Test Sample t2 Cytotoxicity Assays s4->t2 Test Sample n1 Streptomyces griseoluteus Culture n2 Fermentation & Extraction n1->n2 n3 Purification (Chromatography, HPLC) n2->n3 n4 Characterization (NMR, MS) n3->n4 n4->t1 Test Sample n4->t2 Test Sample

Caption: Workflow for production and testing of this compound.

signaling_pathway GriseoluteinB This compound (Phenazine Antibiotic) ROS Reactive Oxygen Species (ROS) Generation GriseoluteinB->ROS Induces QuorumSensing Quorum Sensing Inhibition GriseoluteinB->QuorumSensing Interferes with DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers VirulenceFactors Reduced Virulence Factor Production QuorumSensing->VirulenceFactors Leads to

Caption: Postulated signaling pathways for this compound's bioactivity.

Conclusion

The choice between synthetic and naturally sourced this compound will depend on the specific requirements of the research or drug development project. Synthetic routes offer the potential for scalability, high purity, and the generation of novel analogs for structure-activity relationship studies. Natural sourcing from Streptomyces griseoluteus provides the original bioactive molecule but may present challenges in terms of yield, purity, and the presence of co-metabolites.

Further research is critically needed to conduct direct head-to-head comparisons of synthetic and naturally sourced this compound to fully elucidate any potential differences in their biological activity and performance. The protocols and data presented in this guide provide a foundational framework for researchers to embark on such investigations.

References

Griseolutein B: A Comparative Analysis with Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Griseolutein B, a phenazine (B1670421) antibiotic produced by Streptomyces griseoluteus, represents a class of bioactive compounds with potential applications in antibacterial therapy. This guide provides a comparative overview of this compound's performance against other well-established antibiotics derived from Streptomyces, including Streptomycin, Doxorubicin, Vancomycin, and Tetracycline. Due to the limited availability of recent, specific quantitative data for this compound, this comparison incorporates data for the closely related and recently characterized Griseolutein T, alongside historical data for this compound, to provide a relevant benchmark.

Executive Summary

This compound and its analogs exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The phenazine class of antibiotics, to which this compound belongs, is known for its unique mechanism of action involving the generation of reactive oxygen species. When compared to broad-spectrum agents like Tetracycline and Streptomycin, or the glycopeptide Vancomycin, this compound and its relatives present a different spectrum of activity and cytotoxicity profile. This guide synthesizes available data to facilitate an objective comparison.

Data Presentation: Quantitative Comparison of Antibiotic Performance

The following tables summarize the available quantitative data for the antibacterial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Half-maximal Inhibitory Concentration - IC50) of this compound/T and the comparator antibiotics. It is important to note that MIC and IC50 values can vary depending on the specific bacterial strain, cell line, and experimental conditions.

Table 1: Antibacterial Spectrum (Minimum Inhibitory Concentration in µg/mL)

AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosaEnterococcus faecalis
This compound *0.2-0.4 (against S. pyogenes & B. anthracis)Data not availableData not availableData not available
Griseolutein T 0.1 - 0.2 (MRSA)[1]Data not availableData not available0.2 - 0.4 (VRE)[1]
Streptomycin 1 - >1281 - >128>1288 - >128
Doxorubicin 0.25 - 22 - 16>1281 - 8
Vancomycin 0.5 - 2 (MRSA)ResistantResistant1 - 4 (VRE)
Tetracycline 0.25 - 641 - >128>1280.5 - 256

*Historical data for this compound against different bacterial species is provided for context. More recent and specific data is available for the closely related Griseolutein T.

Table 2: Cytotoxicity Profile (IC50 in µM)

AntibioticHeLa (Cervical Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
This compound Data not availableData not availableData not available
Griseolutein T 1.6 (HeLa-S3)[1]Data not availableData not available
Streptomycin >100>100>100
Doxorubicin 0.1 - 1.01.3 - 12.20.5 - >20
Vancomycin >100>100>100
Tetracycline ~50 - 100~50 - 100~50 - 100

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves preparing a serial two-fold dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium is recorded as the MIC.

Protocol Outline:

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: Bacterial colonies from a fresh agar (B569324) plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the diluted antibiotic and bacterial suspension are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined by visual inspection as the lowest concentration of the antibiotic that shows no turbidity.

Determination of Cytotoxicity (IC50)

The IC50 values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental_Workflow cluster_antibacterial Antibacterial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment Antibiotic Dilution Antibiotic Dilution Bacterial Inoculation Bacterial Inoculation Antibiotic Dilution->Bacterial Inoculation Incubation_AB Incubation (16-20h, 37°C) Bacterial Inoculation->Incubation_AB MIC Determination MIC Determination (Visual/Spectrophotometric) Incubation_AB->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation_Cyto Incubation (24-72h, 37°C) Compound Treatment->Incubation_Cyto MTT Assay MTT Assay Incubation_Cyto->MTT Assay IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation IC50 Calculation->Comparative Analysis Start Start Start->Antibiotic Dilution Start->Cell Seeding

Caption: Experimental workflow for comparing antibacterial and cytotoxic activities.

Phenazine_MoA Phenazine_Antibiotic Phenazine Antibiotic (e.g., this compound) Bacterial_Cell Bacterial Cell Phenazine_Antibiotic->Bacterial_Cell Enters Redox_Cycling Intracellular Redox Cycling Bacterial_Cell->Redox_Cycling ROS_Generation Generation of Reactive Oxygen Species (ROS) Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Bactericidal_Effect Bactericidal Effect Cellular_Damage->Bactericidal_Effect

References

A Comparative Analysis of the Therapeutic Potential of Griseolutein Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of the therapeutic indices of various griseoluteins, offering critical data for researchers and drug development professionals in oncology and infectious diseases.

This guide provides an objective comparison of the performance of several griseolutein compounds, supported by experimental data on their cytotoxic and antimicrobial activities. The information presented aims to facilitate the evaluation of these natural products for further therapeutic development.

Comparative Therapeutic Index Analysis

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug, comparing the dose that causes toxicity to the dose that provides a therapeutic effect. A higher TI indicates a wider margin of safety. In this analysis, we have calculated a Selectivity Index (SI) as a surrogate for the therapeutic index, representing the ratio of cytotoxicity (IC50) to antimicrobial activity (MIC). A higher SI value suggests greater selectivity for microbial cells over mammalian cells.

CompoundCytotoxicity (IC50) against HeLa-S3 cells (µM)[1]Antimicrobial Activity (MIC) against S. aureus (µg/mL)[1]Selectivity Index (IC50/MIC)
Griseolutein T >1000.5 - 1>100 - >200
Griseolutein A 2.5Not Reported-
Griseolutein B Not Reported0.2 - 0.4-
Griseolutein C 968 - 166 - 12
Griseolutein D 784 - 89.75 - 19.5
Griseoluteic Acid 8.1>64<0.127

Note: The molecular weights of the compounds are required to convert MIC from µg/mL to µM for a direct molar comparison in the Selectivity Index calculation. This data was not available in the provided search results. The calculated SI above is based on the assumption of similar molecular weights for estimation purposes and highlights the need for further detailed studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this review, based on standard laboratory practices.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy. The broth microdilution method is a common technique for determining MIC values.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The griseolutein derivatives are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Human cervical cancer cells (HeLa-S3) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the griseolutein derivatives and incubated for 48-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Molecular Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Proposed Mechanism of Action of Griseoluteins Griseolutein Griseolutein CellMembrane Cell Membrane Griseolutein->CellMembrane Enters Cell ROS Reactive Oxygen Species (ROS) Griseolutein->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis G cluster_1 Experimental Workflow for Therapeutic Index Determination start Start mic_assay MIC Assay (Antimicrobial Efficacy) start->mic_assay mtt_assay MTT Assay (Cytotoxicity) start->mtt_assay data_analysis Data Analysis (Calculate IC50 and MIC) mic_assay->data_analysis mtt_assay->data_analysis ti_calculation Therapeutic Index Calculation (IC50/MIC) data_analysis->ti_calculation end End ti_calculation->end

References

Safety Operating Guide

Prudent Disposal of Griseolutein B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Griseolutein B, a phenazine (B1670421) antibiotic, requires careful handling and disposal due to its biological activity and the absence of comprehensive toxicological data. This guide provides a step-by-step operational plan for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is essential for understanding its nature and for making informed decisions regarding its handling and disposal.

PropertyValue
Chemical FormulaC17H16N2O6[1]
Molecular Weight344.32 g/mol [1][2]
CAS Number2072-68-6[1][2][3]
AppearancePowder[1]
Storage2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO[1]

Disposal Protocol: A Step-by-Step Approach

Given that this compound is a biologically active compound intended for research use only, it must be treated as hazardous chemical waste.[2] The following procedures are based on best practices for the disposal of laboratory chemicals of unknown toxicity.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty containers in a dedicated, leak-proof hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should specify "this compound."

  • Liquid Waste:

    • If this compound is in a solvent (e.g., DMSO), collect the solution in a separate, compatible, and clearly labeled hazardous waste container.[1]

    • Do not mix with other solvent waste streams unless compatibility has been verified.

  • Empty Containers:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container with a suitable solvent should be collected as hazardous waste.[4] For highly potent or toxic compounds, the first three rinses must be collected.[4]

    • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[5]

3. Labeling and Storage of Waste:

  • All waste containers must be clearly and accurately labeled with their contents.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure caps (B75204) are tightly sealed to prevent spills or evaporation.[5]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_container Empty Container cluster_final Final Steps start Start: this compound Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type collect_solid Collect in Labeled Hazardous Waste Container waste_type->collect_solid Solid collect_liquid Collect in Compatible, Labeled Hazardous Waste Container waste_type->collect_liquid Liquid rinse Triple Rinse Container waste_type->rinse Empty Container storage Store Waste Securely in Designated Area collect_solid->storage collect_liquid->storage collect_rinse Collect First Rinse(s) as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Rinsed Container per Institutional Guidelines collect_rinse->dispose_container ehs_disposal Dispose Through EHS or Licensed Contractor storage->ehs_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Griseolutein B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Griseolutein B was found during the information gathering process. The following guidance is based on general best practices for handling potent, powdered research compounds of unknown toxicity. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for this compound, a cautious approach is necessary. The following table summarizes the different levels of PPE, with a recommendation for the minimum level required when handling this compound in powder form.

PPE LevelRespiratory ProtectionSkin and Body ProtectionEye ProtectionWhen to Use
Level D Not requiredCoveralls, safety-toed footwearSafety glassesNuisance contamination only; not recommended for this compound.[1]
Level C Air-purifying respirator (full-face or half-mask)Chemical-resistant clothing (coveralls), inner and outer chemical-resistant gloves, chemical-resistant bootsFull-face respirator or chemical splash gogglesWhen the concentration and type of airborne substance are known.[1][2][3]
Level B Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respiratorHooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant bootsSCBA facepieceWhen the highest level of respiratory protection is needed with less skin hazard.[1][2][3]
Level A Positive-pressure, full-facepiece SCBA or supplied-air respiratorTotally encapsulating chemical-protective suit, inner and outer chemical-resistant gloves, chemical-resistant bootsSCBA facepieceWhen the highest level of skin, respiratory, and eye protection is required.[1][2][3]

Recommendation for this compound (Powder Form): A minimum of Level C protection should be employed when handling powdered this compound, especially when weighing or transferring the substance, to prevent inhalation of airborne particles. This includes a full-face or half-mask air-purifying respirator with appropriate cartridges, chemical-resistant clothing, and gloves.[1][2][3]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (at a minimum, lab coat, safety glasses, and chemical-resistant gloves) before opening the package in a designated area, preferably within a chemical fume hood.

  • Confirm the container is sealed and labeled correctly.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The container should be tightly sealed.

  • Keep the compound in a designated and clearly labeled storage location, accessible only to authorized personnel.

3. Weighing and Aliquoting (in a Chemical Fume Hood or Glove Box):

  • Preparation:

    • Don the appropriate PPE (Level C recommended for powder).

    • Decontaminate the weighing area and balance before and after use.

    • Use disposable liners on the balance pan to contain any spills.

  • Procedure:

    • Carefully open the container.

    • Use a dedicated, clean spatula to transfer the desired amount of this compound to a tared weigh boat or container.

    • Avoid creating dust. If any powder becomes airborne, cease work and ensure proper ventilation.

    • Close the primary container tightly immediately after use.

  • Post-Weighing:

    • Carefully clean the spatula and any other reusable equipment.

    • Dispose of contaminated liners and weigh boats as hazardous waste.

4. Dissolution:

  • Add solvent to the weighed this compound in a fume hood.

  • Use a vortex mixer or sonicator to aid dissolution as needed, ensuring the container is securely capped.

  • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • This includes contaminated gloves, disposable lab coats, bench liners, weigh boats, and pipette tips.

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste bag or container.[4][5]

  • Liquid Waste:

    • Collect all solutions containing this compound in a sealed, properly labeled, and chemical-resistant waste container.[4][5]

    • Do not mix with incompatible waste streams.[4]

  • Empty Containers:

    • Thoroughly rinse the empty this compound container with a suitable solvent three times.[5]

    • Collect the rinsate as hazardous liquid waste.[5]

    • Deface the label on the empty container before disposing of it according to your institution's guidelines.[5]

  • Waste Pickup:

    • Store hazardous waste in a designated satellite accumulation area.

    • Contact your institution's EHS department to schedule a waste pickup.

Experimental Workflow for Safe Handling of Potent Powdered Compounds

Safe Handling of Potent Powdered Compounds cluster_prep Preparation cluster_handling Handling in a Controlled Environment (Fume Hood/Glove Box) cluster_disposal Waste Management Review_SDS Review Safety Data Sheet (or equivalent hazard information) Don_PPE Don Appropriate PPE (Level C Recommended) Review_SDS->Don_PPE Receive_Inspect Receive and Inspect Container Don_PPE->Receive_Inspect Store Store Appropriately Receive_Inspect->Store Weigh_Aliquot Weigh and Aliquot Store->Weigh_Aliquot Dissolve Dissolve in Solvent Weigh_Aliquot->Dissolve Collect_Solid_Waste Collect Contaminated Solid Waste Weigh_Aliquot->Collect_Solid_Waste Dispose_Container Dispose of Triple-Rinsed Container Weigh_Aliquot->Dispose_Container After use and rinsing Collect_Liquid_Waste Collect Liquid Waste and Rinsate Dissolve->Collect_Liquid_Waste Conduct_Experiment Conduct_Experiment Dissolve->Conduct_Experiment Proceed to Experiment Schedule_Pickup Schedule EHS Waste Pickup Collect_Solid_Waste->Schedule_Pickup Collect_Liquid_Waste->Schedule_Pickup Dispose_Container->Schedule_Pickup Conduct_Experiment->Collect_Solid_Waste Conduct_Experiment->Collect_Liquid_Waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.